molecular formula C24H19Cl2NO4 B557932 Fmoc-D-Phe(3,4-DiCl)-OH CAS No. 177966-58-4

Fmoc-D-Phe(3,4-DiCl)-OH

Cat. No.: B557932
CAS No.: 177966-58-4
M. Wt: 456.3 g/mol
InChI Key: QNVHCYWPXIGFGN-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-d-3,4-dichlorophe>

Properties

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVHCYWPXIGFGN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167686
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-58-4
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177966-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Phe(3,4-DiCl)-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Chemical Properties, Synthetic Applications, and Biological Significance of a Key Unnatural Amino Acid.

Introduction

Fmoc-D-Phe(3,4-DiCl)-OH, or N-α-Fmoc-3,4-dichloro-D-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide chains offers a powerful tool to modulate the pharmacological properties of bioactive peptides. The presence of two chlorine atoms on the phenyl ring introduces unique steric and electronic characteristics that can enhance resistance to enzymatic degradation, improve binding affinity, and alter the overall conformation of the peptide. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its use in peptide synthesis, and the potential biological implications of peptides containing this moiety.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for the characterization of the final peptide products.

PropertyValueReference(s)
Molecular Formula C₂₄H₁₉Cl₂NO₄[1][2]
Molecular Weight 456.32 g/mol [1][3]
CAS Number 177966-58-4[1][3]
Appearance White to off-white solid[3][4]
Purity ≥97% (HPLC)[4]
Melting Point Data not available
Solubility Soluble in DMSO (100 mg/mL with sonication)[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the standard procedures for its incorporation into a growing peptide chain.

Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide-resin is a critical step to allow for the coupling of the next amino acid. A standard and widely used protocol involves the use of piperidine (B6355638) in a suitable solvent.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Reaction vessel

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Drain the DMF and wash the resin with fresh DMF (3 times).

  • Add the deprotection solution to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.

  • Drain the deprotection solution.

  • Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating successful deprotection.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle start Start with Resin-Bound Peptide (N-Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 end_cycle Elongated Peptide-Resin (N-Fmoc) wash2->end_cycle repeat_cycle Repeat for Next Amino Acid end_cycle->repeat_cycle repeat_cycle->deprotection

Caption: A generalized workflow for a single cycle of Fmoc solid-phase peptide synthesis (SPPS).

Amino Acid Coupling

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires activation of its carboxylic acid moiety. Due to the electron-withdrawing nature of the dichloro-substituted phenyl ring, this amino acid may exhibit slightly different reactivity compared to standard phenylalanine. Therefore, robust coupling reagents are recommended.

Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or HCTU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF (peptide synthesis grade)

  • Reaction vessel

Procedure (using HBTU as an example):

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in DMF.

  • Add DIPEA (4-6 equivalents) to the solution to activate the amino acid. Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Due to the potential for steric hindrance from the dichloro-substituents, a longer coupling time or a double coupling may be necessary.

  • Monitor the completion of the coupling reaction using a ninhydrin test. A negative result (no color change) indicates the absence of free primary amines.

  • Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Logical Relationship: Rationale for Incorporating Unnatural Amino Acids

Unnatural_AA_Rationale cluster_properties Modified Physicochemical Properties cluster_outcomes Improved Pharmacological Profile unnatural_aa Incorporate Unnatural Amino Acid (e.g., this compound) stability Increased Proteolytic Stability unnatural_aa->stability conformation Altered Peptide Conformation unnatural_aa->conformation lipophilicity Modified Lipophilicity unnatural_aa->lipophilicity bioavailability Improved Bioavailability stability->bioavailability potency Enhanced Binding Affinity/Potency conformation->potency selectivity Altered Receptor Selectivity conformation->selectivity lipophilicity->bioavailability

Caption: Rationale for incorporating unnatural amino acids into peptide-based drug candidates.

Biological Significance and Potential Signaling Pathways

The introduction of unnatural amino acids, such as 3,4-dichloro-D-phenylalanine, into peptide sequences is a key strategy in modern drug design to enhance their therapeutic potential. While specific signaling pathways directly modulated by peptides containing this compound are not yet extensively documented, the known effects of similar modifications in bioactive peptides provide a strong basis for their potential applications.

The incorporation of D-amino acids, in general, confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. The di-chlorination of the phenylalanine side chain can further enhance this stability and also introduce specific electronic and steric interactions that can modulate binding to biological targets.

For instance, studies on somatostatin (B550006) analogs, which are crucial regulators of the endocrine system acting through G-protein-coupled receptors (GPCRs), have shown that the introduction of fluorinated phenylalanine residues can significantly alter receptor binding affinity and selectivity.[2] Similarly, analogs of Substance P, a neuropeptide involved in pain transmission and inflammation, have been synthesized with D-amino acid substitutions to create potent antagonists.[1] It is plausible that peptides incorporating 3,4-dichloro-D-phenylalanine could be designed to target a variety of signaling pathways, particularly those involving GPCRs, where subtle changes in ligand structure can lead to profound differences in downstream signaling.

The enhanced hydrophobicity imparted by the dichlorophenyl group may also improve the peptide's ability to cross cellular membranes, potentially enabling it to reach intracellular targets. The unique electronic properties of the chlorinated aromatic ring can lead to altered π-π stacking or other non-covalent interactions with the target receptor, which can be exploited to fine-tune the biological activity of the peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its well-defined chemical characteristics and compatibility with standard solid-phase peptide synthesis protocols make it an accessible tool for researchers in both academic and industrial settings. The strategic incorporation of this unnatural amino acid offers a promising avenue for the development of next-generation peptide-based drugs with improved stability, potency, and selectivity, capable of modulating a wide range of biological signaling pathways. Further research into the specific biological effects of peptides containing 3,4-dichloro-D-phenylalanine is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to Fmoc-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identification: Initial verification has revealed a discrepancy in the provided CAS number. The CAS number 205526-34-7 corresponds to 4-Cyano-N-[(9H-fluorenylmethoxy)carbonyl]-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH[1][2][][4][5]. The correct CAS number for Fmoc-D-Phe(3,4-DiCl)-OH is 177966-58-4 [6][7][8][9][10][11]. This guide will focus on the latter, this compound, as specified by the chemical name in the topic.

Introduction

This compound is a chemically modified, non-natural amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of chlorine atoms onto the phenyl ring of D-phenylalanine offers unique steric and electronic properties, making it a valuable tool for researchers and professionals in drug discovery and development. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for controlled, stepwise addition of the amino acid to a growing peptide chain under mild basic conditions. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular weight of 456.32 g/mol . Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (2R)-3-(3,4-dichlorophenyl)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid[11]
CAS Number 177966-58-4[6][7][8][9][10][11]
Molecular Formula C₂₄H₁₉Cl₂NO₄[6][7][11]
Synonyms Fmoc-D-3,4-dichlorophenylalanine, Fmoc-D-Phe(3,4-Cl2)-OH[7][9]
Table 2: Physicochemical Data
PropertyValue
Molecular Weight 456.32 g/mol [6][7]
Appearance White to off-white solid
Purity ≥95% (HPLC)[7]
Storage Conditions 2-8°C[9]
Melting Point 122°C[9]
Optical Rotation [α]²⁰/D +30 ± 3º (c=1 in DMF)[9]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable component in the synthesis of novel peptides with enhanced biological properties.

  • Peptide Synthesis: It is a key building block in SPPS for creating peptides with specific conformational constraints. The dichlorophenyl moiety can influence peptide folding and stability.

  • Drug Discovery: The incorporation of this non-natural amino acid can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles. These characteristics are highly desirable in the development of new therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with this compound, researchers can probe the structural requirements for biological activity, aiding in the rational design of more potent and selective drugs.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain.

Workflow for a Single Coupling Cycle:

spss_workflow cluster_deprotection Fmoc Deprotection cluster_activation Amino Acid Activation cluster_coupling Coupling deprotection1 Wash resin with DMF deprotection2 Treat with 20% piperidine (B6355638) in DMF deprotection1->deprotection2 deprotection3 Wash resin with DMF deprotection2->deprotection3 activation1 Dissolve this compound, HBTU, and HOBt in DMF activation2 Add DIPEA activation1->activation2 coupling1 Add activated amino acid solution to resin activation2->coupling1 coupling2 React for 1-2 hours coupling1->coupling2 coupling3 Wash resin with DMF coupling2->coupling3

Fig. 1: SPPS Coupling Workflow

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next coupling cycle or final cleavage.

Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Cleavage Workflow:

cleavage_workflow start Dry Peptide-Resin prepare_cocktail Prepare Cleavage Cocktail (TFA/TIS/H₂O) start->prepare_cocktail cleavage Add Cocktail to Resin React for 2-3 hours prepare_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation centrifugation Centrifuge and Decant Ether precipitation->centrifugation wash Wash Peptide with Cold Ether centrifugation->wash wash->centrifugation Repeat 2-3x dry Dry Crude Peptide wash->dry end Crude Peptide dry->end

Fig. 2: Peptide Cleavage and Deprotection

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation:

    • Filter the reaction mixture to remove the resin beads.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by HPLC.

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages in the field of peptide chemistry and drug discovery. Its unique dichlorinated structure allows for the synthesis of peptides with enhanced stability and potentially novel biological activities. The protocols provided herein offer a foundational framework for its application in solid-phase peptide synthesis. As the demand for more sophisticated peptide-based therapeutics continues to grow, the utility of such non-natural amino acids will undoubtedly expand, paving the way for new and innovative treatments.

References

An In-depth Technical Guide to Fmoc-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Fmoc-D-Phe(3,4-DiCl)-OH, a crucial amino acid derivative for peptide synthesis and drug discovery.

Core Properties

This compound, also known as N-(fluorenylmethoxycarbonyl)-3,4-dichloro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine.[1] The defining features of this compound are the Fmoc (fluorenylmethoxycarbonyl) protecting group on the amine and the dichlorination of the phenyl ring. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS) for the stepwise addition of amino acids, while the dichloro-phenyl moiety offers unique structural properties for studying structure-activity relationships (SAR) in drug design.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 456.3 g/mol [1][3][4]
Molecular Formula C₂₄H₁₉Cl₂NO₄[1][2]
CAS Number 177966-58-4[1][2][5]
Appearance White to off-white solid[2][5]
Purity ≥ 97% (HPLC)[2]
Solubility Soluble in DMSO (100 mg/mL)[5]

Applications in Research and Drug Development

This compound is a key building block in the synthesis of peptides and peptidomimetics. Its applications are primarily centered around pharmaceutical research and drug development.

  • Peptide Synthesis : It is a fundamental component in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide sequences with high purity.[2][6] The Fmoc protecting group allows for controlled, sequential addition of amino acids to a growing peptide chain.[2][7]

  • Drug Development : This derivative is utilized in the design of peptide-based drugs. The dichloro-phenyl group can enhance the biological activity and stability of peptides, making it a valuable tool for developing novel therapeutics.[2][6][8] It plays a significant role in the development of therapeutics for cancer and metabolic disorders.[6]

  • Structure-Activity Relationship (SAR) Studies : The unique structural features of this compound allow researchers to investigate how modifications to a peptide's structure affect its biological activity, which is crucial for optimizing drug candidates.[2]

  • Protein Engineering : It is used to modify proteins to improve their stability and functionality for various biotechnological applications.[2]

Experimental Protocols

The primary experimental application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of an Fmoc-protected amino acid into a peptide chain on a solid support.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical Fmoc-SPPS cycle.

  • Resin Preparation : Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the first amino acid or ready for the coupling of the first amino acid. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection :

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 5-10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc group.

  • Amino Acid Coupling :

    • Activate the carboxyl group of the incoming Fmoc-amino acid (in this case, this compound). Common activation reagents include HBTU/HOBt or DIC/Oxyma.

    • Add the activated Fmoc-amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation of the free amine on the resin-bound peptide.

    • Wash the resin extensively with DMF to remove any unreacted reagents.

  • Repeat Cycle : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage :

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group.

    • Wash and dry the resin.

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification :

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.

SPPS_Workflow Resin Resin with Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Next Fmoc-AA (e.g., this compound) + Activating Agents Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Sequence Cleavage Final Cleavage from Resin Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of a solid-phase peptide synthesis (SPPS) cycle.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

This diagram outlines the logical process of using amino acid derivatives like this compound in SAR studies to optimize a lead compound.

SAR_Logic Lead Identify Lead Peptide Synthesize Synthesize Analogs with This compound Lead->Synthesize Assay Biological Assay (e.g., Binding, Activity) Synthesize->Assay Analyze Analyze Data: Structure vs. Activity Assay->Analyze Analyze->Synthesize Iterative Refinement Optimized Optimized Peptide Candidate Analyze->Optimized Identify Improved Candidate

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

References

A Technical Guide to 3,4-Dichlorophenylalanine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichlorophenylalanine (DCPA) is a non-proteinogenic amino acid, a halogenated derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring a dichlorinated phenyl ring, imparts distinct physicochemical and biological properties that make it a valuable tool in neuroscience research and a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the core structural features of 3,4-dichlorophenylalanine, detailed experimental protocols for its synthesis, its mechanism of action as a biosynthetic enzyme inhibitor, and its applications in drug development. All quantitative data are summarized for clarity, and key processes are visualized using workflow and pathway diagrams.

Core Structure and Physicochemical Properties

3,4-Dichlorophenylalanine is structurally analogous to phenylalanine, with the key difference being the substitution of chlorine atoms at the 3 and 4 positions of the phenyl ring. This substitution significantly alters the electronic properties and steric bulk of the side chain, influencing its biological activity. The L-isomer is the most commonly utilized form in biological studies.

The fundamental properties of L-3,4-Dichlorophenylalanine are summarized in the table below.

Table 1: Physicochemical Properties of L-3,4-Dichlorophenylalanine

PropertyValueReference
IUPAC Name (2S)-2-amino-3-(3,4-dichlorophenyl)propanoic acid[1]
CAS Number 52794-99-7[1]
Molecular Formula C₉H₉Cl₂NO₂[1]
Molecular Weight 234.08 g/mol [1]
Monoisotopic Mass 233.0010339 Da[1]
XLogP3 (Lipophilicity) -0.8[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 63.3 Ų[1]

Synthesis of 3,4-Dichlorophenylalanine

Racemic 3,4-dichlorophenylalanine can be efficiently synthesized via the Strecker amino acid synthesis .[2][3][4] This robust, two-step method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[5][6]

Experimental Protocol: Strecker Synthesis

Objective: To synthesize racemic 3,4-Dichlorophenylalanine from 3,4-dichlorobenzaldehyde (B146584).

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Ammonium (B1175870) Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Deionized Water

Procedure:

Step 1: Synthesis of α-Amino-3,4-dichlorophenylacetonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3,4-dichlorobenzaldehyde in 100 mL of methanol.

  • To this solution, add 1.2 equivalents of ammonium chloride (NH₄Cl). Stir the mixture until the solid is fully dissolved.

  • In a separate beaker, carefully dissolve 1.1 equivalents of potassium cyanide (KCN) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the KCN solution dropwise to the aldehyde/ammonium chloride mixture over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • The resulting α-aminonitrile product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold water and a small amount of cold diethyl ether to remove impurities.

  • Dry the product under vacuum to yield the α-aminonitrile intermediate.

Step 2: Hydrolysis to 3,4-Dichlorophenylalanine

  • Suspend the dried α-aminonitrile in 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours. The nitrile group will hydrolyze to a carboxylic acid.

  • After cooling to room temperature, carefully neutralize the solution to pH ~6.0 using a concentrated NaOH solution. The amino acid will precipitate at its isoelectric point.

  • Collect the crude 3,4-dichlorophenylalanine precipitate by vacuum filtration.

  • Recrystallize the product from a hot water/ethanol mixture to obtain the purified racemic product.

G cluster_start Starting Materials cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis cluster_end Final Product A 3,4-Dichlorobenzaldehyde C Mix in Methanol Stir at RT for 24h A->C B Ammonium Chloride (NH4Cl) Potassium Cyanide (KCN) B->C D Precipitation & Filtration C->D E α-Amino-3,4-dichlorophenylacetonitrile (Intermediate) D->E F Reflux in Conc. HCl E->F G Neutralization (pH 6) F->G H Precipitation & Filtration G->H I Racemic 3,4-Dichlorophenylalanine H->I J Purification (Recrystallization) I->J

Caption: Workflow for the Strecker synthesis of 3,4-dichlorophenylalanine.

Spectroscopic and Structural Analysis

Table 2: Predicted Spectroscopic Data for 3,4-Dichlorophenylalanine

TechniqueExpected Observations
¹H NMR (in D₂O)δ 7.2-7.5 ppm: Aromatic protons (multiplets, 3H). δ 4.0-4.2 ppm: α-proton (triplet, 1H). δ 3.1-3.4 ppm: β-protons (doublet of doublets, 2H).
¹³C NMR (in D₂O)δ 170-175 ppm: Carboxyl carbon (C=O). δ 130-140 ppm: Aromatic carbons (including C-Cl and C-Cβ). δ 125-130 ppm: Aromatic carbons (C-H). δ 55-60 ppm: α-carbon. δ 35-40 ppm: β-carbon.
FT-IR (KBr Pellet)~3000-3200 cm⁻¹: N-H stretch (amine). ~2500-3000 cm⁻¹: O-H stretch (carboxylic acid, broad). ~1700-1725 cm⁻¹: C=O stretch (carboxylic acid). ~1580-1600 cm⁻¹: N-H bend (amine). ~1450-1500 cm⁻¹: C=C stretch (aromatic). ~1000-1100 cm⁻¹: C-Cl stretch.
Mass Spectrometry (EI)Molecular Ion (M⁺): Peak at m/z ≈ 233/235/237 (isotopic pattern for two chlorine atoms). Major Fragments: Loss of the carboxyl group (-COOH, m/z 45) leading to a fragment at m/z ≈ 188/190/192. Cleavage of the side chain to produce the dichlorotropylium ion at m/z ≈ 159/161.

Biological Activity and Mechanism of Action

The primary mechanism of biological activity for chlorinated phenylalanine analogues is the inhibition of serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis.[7][8] 3,4-Dichlorophenylalanine, much like its well-studied counterpart p-chlorophenylalanine (PCPA), acts as an irreversible inhibitor of tryptophan hydroxylase (TPH) .[9][10]

TPH is the rate-limiting enzyme in the biosynthesis of serotonin, responsible for converting L-tryptophan into 5-hydroxytryptophan (B29612) (5-HTP).[10] By irreversibly binding to and inactivating TPH, 3,4-dichlorophenylalanine effectively halts this crucial first step, leading to a significant and prolonged depletion of serotonin levels in the central nervous system.[11][12] This property makes it a powerful pharmacological tool for investigating the role of serotonin in various physiological and pathological processes, including mood regulation, memory, and behavior.[10][13]

G cluster_pathway Serotonin (5-HT) Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting Enzyme) Tryptophan->TPH Substrate FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP Catalyzes AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Catalyzes DCPA 3,4-Dichlorophenylalanine Inhibition Irreversible Inhibition DCPA->Inhibition Inhibition->TPH

Caption: Inhibition of the serotonin synthesis pathway by 3,4-dichlorophenylalanine.

Applications in Research and Drug Development

Neuroscience Research

Due to its potent serotonin-depleting effects, 3,4-dichlorophenylalanine is an invaluable tool for studying the serotonergic system. It is used in preclinical models to investigate the behavioral and physiological consequences of serotonin deficiency, providing insights into conditions like depression, anxiety, and obsessive-compulsive disorder.

Peptide and Drug Development

As an unnatural amino acid, 3,4-dichlorophenylalanine is incorporated into peptide-based drug candidates to enhance their therapeutic properties.[14] The bulky, hydrophobic dichlorophenyl side chain can:

  • Increase Proteolytic Stability: Steric hindrance from the chlorine atoms can protect the peptide backbone from degradation by proteases, extending its half-life in vivo.

  • Modulate Receptor Binding: The altered side chain can change the conformation of the peptide, leading to modified affinity and selectivity for its target receptor.

  • Enhance Potency: The unique electronic properties can result in stronger interactions with biological targets, improving the overall efficacy of the peptide.

Experimental Protocol: In Vivo Serotonin Depletion Study

Objective: To assess the behavioral effects of serotonin depletion in a rodent model using 3,4-dichlorophenylalanine.

Model: Male Sprague-Dawley rats (250-300g).

Materials:

  • 3,4-Dichlorophenylalanine (DCPA)

  • Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

  • Behavioral testing apparatus (e.g., forced swim test, elevated plus maze)

  • HPLC-ECD system for neurochemical analysis

Procedure:

  • Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.

  • Drug Administration:

    • Prepare a suspension of DCPA in the vehicle solution.

    • Administer DCPA intraperitoneally (i.p.) at a dose of 150-300 mg/kg daily for 3 consecutive days. A control group receives vehicle injections.

  • Behavioral Testing:

    • Conduct behavioral tests 4-7 days after the final DCPA injection, when serotonin levels are expected to be at their nadir.

    • Record and score behaviors according to the specific test protocol (e.g., immobility time in the forced swim test).

  • Neurochemical Analysis:

    • Following behavioral testing, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus).

    • Homogenize tissue samples and analyze for serotonin (5-HT) and its metabolite 5-HIAA using HPLC with electrochemical detection to confirm the extent of depletion.

  • Data Analysis: Compare behavioral and neurochemical data between the DCPA-treated group and the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

G cluster_pre Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_test Phase 3: Assessment cluster_analysis Phase 4: Analysis A Animal Acclimation (1 Week) B Group Assignment (Control vs. DCPA) A->B C Daily I.P. Injections (3 Days) B->C D Washout Period (4-7 Days) C->D E Behavioral Testing (e.g., Forced Swim Test) D->E F Euthanasia & Brain Dissection E->F G HPLC-ECD Analysis (5-HT & 5-HIAA Levels) F->G H Statistical Comparison (Behavioral & Neurochemical Data) G->H

Caption: Experimental workflow for an in vivo serotonin depletion study.

Conclusion

3,4-Dichlorophenylalanine is a synthetically accessible and powerful molecular tool for researchers in neuroscience and drug development. Its defining characteristic is the potent and irreversible inhibition of tryptophan hydroxylase, enabling the systematic study of serotonin's role in the central nervous system. Furthermore, its application as a non-canonical amino acid in peptide synthesis offers a promising strategy for developing next-generation therapeutics with improved stability and efficacy. This guide provides the core technical knowledge required for the effective synthesis, characterization, and application of this important compound.

References

A Technical Guide to Fmoc-D-Phe(3,4-DiCl)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Key Building Block for Advanced Peptide Synthesis

Fmoc-D-Phe(3,4-DiCl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-3,4-dichloro-D-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of complex and novel peptides. Its unique structure, featuring a dichlorinated phenyl ring, offers researchers and drug developers a valuable tool for creating peptides with enhanced biological activity, improved stability, and specific conformational properties. This technical guide provides a comprehensive overview of its commercial availability, technical specifications, and detailed methodologies for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Key Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. Key commercial suppliers include MedChemExpress, Chem-Impex, VladaChem GmbH, Aapptec Peptides, and Creative Peptides. While purchasing, it is crucial to consider the purity and the provided technical data to ensure the quality and consistency of the starting material for peptide synthesis.

For easy comparison, the following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource(s)
CAS Number 177966-58-4[1][2][3]
Molecular Formula C₂₄H₁₉Cl₂NO₄[1][2][3]
Molecular Weight 456.32 g/mol [3]
Appearance White to off-white solid[2][3]
Purity ≥97% (HPLC)[2]
Optical Rotation [α]²⁰/D = +30 ± 3º (c=1 in DMF)[2]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Applications in Research and Drug Development

The primary application of this compound lies in its role as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this non-natural amino acid can significantly influence the properties of the resulting peptide. The dichloro-substitution on the phenyl ring can:

  • Enhance Biological Activity: The electron-withdrawing nature of the chlorine atoms can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets.

  • Improve Metabolic Stability: The presence of the chlorine atoms can make the peptide more resistant to enzymatic degradation, thereby increasing its in vivo half-life.

  • Induce Specific Conformations: The sterically demanding dichlorophenyl group can restrict the conformational flexibility of the peptide backbone, favoring specific secondary structures that may be crucial for biological function.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

Due to the steric hindrance presented by the 3,4-dichlorophenyl group, the coupling of this compound may require optimized conditions compared to standard amino acids. The following protocol provides a detailed methodology for its efficient incorporation into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF (v/v) for Fmoc deprotection

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • HOBt (Hydroxybenzotriazole) or OxymaPure®

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

  • Coupling of this compound (Optimized for Steric Hindrance):

    • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (0.95 equivalents to the amino acid), and HOBt or OxymaPure® (1 equivalent to the amino acid) in DMF. Add DIPEA or Collidine (2 equivalents to the amino acid) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for at least 2 hours. For this sterically hindered amino acid, a longer coupling time (up to 24 hours) or double coupling may be necessary to ensure complete reaction.

    • Monitoring: Perform a Kaiser test or other qualitative ninhydrin (B49086) test to monitor the completion of the coupling reaction. A negative test (no blue color) indicates a complete reaction.

  • Washing: After complete coupling, thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and by-products.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes. Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry the resin under vacuum.

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and analytical HPLC.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis.

SPPS_Workflow Start Start: Swollen Resin with Free Amino Group Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF, DCM) Fmoc_Deprotection->Wash_1 Coupling Coupling: This compound + HATU/HOBt/DIPEA Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Capping Capping (Optional) Kaiser_Test->Capping Incomplete Repeat_Cycle Repeat for Next Amino Acid Kaiser_Test->Repeat_Cycle Complete Capping->Coupling Recouple Repeat_Cycle->Fmoc_Deprotection Continue Synthesis Final_Cleavage Final Cleavage and Deprotection Repeat_Cycle->Final_Cleavage End of Sequence Purification Purification (RP-HPLC) Final_Cleavage->Purification End End: Purified Peptide Purification->End

Caption: Workflow for this compound incorporation in SPPS.

This in-depth guide provides the essential information for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors. By understanding its properties and employing optimized protocols, the full potential of this unique building block can be realized in the creation of novel and potent peptide-based therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, often imparting enhanced biological activity, increased metabolic stability, and unique structural properties.[1] Fmoc-D-Phe(3,4-DiCl)-OH is a derivative of D-phenylalanine containing two chlorine atoms on the phenyl ring. This modification introduces steric bulk and alters the electronic properties of the amino acid side chain, which can significantly influence peptide-receptor interactions and enzymatic stability.

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using standard Fmoc/tBu chemistry. The protocols cover all stages from resin preparation to final peptide cleavage and purification. Additionally, a representative signaling pathway is illustrated to provide context for the potential application of such modified peptides in biological systems.

Data Presentation

The efficiency of incorporating sterically hindered or electronically modified amino acids can vary. Below is a table summarizing typical quantitative data expected during the synthesis of a model peptide containing a D-Phe(3,4-DiCl) residue. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

ParameterTypical ValueMethod of DeterminationNotes
Resin Loading 0.4 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc cleavageDependent on the type of resin used.
This compound Coupling Efficiency >95%Kaiser Test or quantitative Ninhydrin assayDouble coupling may be required for optimal results.
Deprotection Time (Piperidine) 2 x 10 minHPLC monitoring of a test cleavageStandard deprotection time is usually sufficient.
Crude Peptide Purity 75 - 90%Reversed-Phase HPLC (RP-HPLC) at 214/280 nm[2][3][4]Purity is sequence-dependent.
Final Peptide Purity (after purification) >98%RP-HPLC[2][3][4]Achievable with standard purification protocols.
Overall Yield 15 - 30%Based on initial resin loadingDependent on peptide length and sequence complexity.

Experimental Protocols

Resin Selection and Swelling

The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide). For a C-terminal amide, a Rink Amide resin is a suitable choice.

  • Protocol:

    • Weigh the desired amount of Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.

    • Add dimethylformamide (DMF) to the resin (approx. 10 mL/g of resin).

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

    • After swelling, drain the DMF.

First Amino Acid Coupling (Loading)

If starting with a pre-loaded resin, this step is omitted.

Solid-Phase Peptide Synthesis Cycle

The synthesis cycle consists of Fmoc deprotection, washing, amino acid coupling, and further washing. This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add 20% piperidine (B6355638) in DMF to the swollen resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for this compound and other residues):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric bulk of the dichlorinated phenyl ring, a longer coupling time or a double coupling may be necessary.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).

Final Deprotection

After the final amino acid has been coupled, the N-terminal Fmoc group is removed using the standard deprotection protocol described above.

Cleavage and Side-Chain Deprotection

The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Protocol:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Protocol:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile (B52724) with 0.1% TFA).

    • Purify the peptide using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the fractions containing the desired peptide.

    • Confirm the identity and purity of the collected fractions by mass spectrometry and analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualization of a Relevant Biological Pathway

Peptides incorporating unnatural amino acids like D-Phe(3,4-DiCl) are often designed as antagonists or super-agonists for specific receptors. For instance, analogs of Substance P, a neuropeptide, are synthesized to study its role in pain and inflammation, which is mediated through the Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The following diagram illustrates the general signaling pathway of NK1R activation.

SubstanceP_NK1R_Signaling cluster_membrane Cell Membrane NK1R NK1R Gq Gαq NK1R->Gq Activation SubstanceP Substance P or Analog (e.g., containing D-Phe(3,4-DiCl)) SubstanceP->NK1R Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca2->Downstream PKC->Downstream

Caption: Substance P/NK1R signaling pathway.

This diagram illustrates how the binding of Substance P or its analogs to the NK1R activates Gαq, leading to the activation of PLC and subsequent downstream signaling cascades involving IP3, DAG, Ca²⁺ release, and PKC activation. These events culminate in various cellular responses. The incorporation of D-Phe(3,4-DiCl) into a Substance P analog could modulate its binding affinity and efficacy at the NK1R, thereby altering these downstream effects.

References

Application Notes and Protocols for Coupling Fmoc-D-Phe(3,4-DiCl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(3,4-DiCl)-OH is a non-canonical amino acid derivative increasingly utilized in peptide-based drug discovery to introduce unique structural and electronic properties. The incorporation of dichlorinated phenylalanine can enhance peptide stability, modulate receptor binding affinity, and serve as a probe for structure-activity relationship (SAR) studies. However, the electron-withdrawing nature and steric bulk of the 3,4-dichloro substitution on the phenyl ring can present challenges during solid-phase peptide synthesis (SPPS), often categorized as a "difficult coupling."[1][2] This document provides detailed application notes and optimized protocols for the efficient coupling of this compound.

Core Principles and Considerations

Successful incorporation of this compound relies on the principles of Fmoc-based solid-phase peptide synthesis (SPPS). The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[3] Key steps in each cycle include:

  • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a secondary amine base, typically piperidine (B6355638).[4]

  • Washing: Thorough washing of the resin to remove the deprotection reagent and byproducts.

  • Amino Acid Coupling: Activation of the incoming this compound's carboxyl group and subsequent reaction with the free N-terminal amine of the peptide chain.[5]

  • Washing: Removal of excess reagents and soluble byproducts.

Given the characteristics of this compound, particular attention should be paid to the choice of coupling reagents and reaction conditions to overcome potential steric hindrance and reduced nucleophilicity of the reacting amine.

Recommended Coupling Reagents and Conditions

For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like this compound, the use of highly efficient coupling reagents is recommended.[1][2] Carbodiimide-based reagents like DCC or DIC, while economical, may lead to incomplete coupling and require additives like HOBt or OxymaPure to enhance efficiency and reduce racemization.[1][2] Uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective for such challenging couplings.[6]

Table 1: Comparison of Recommended Coupling Reagents for this compound

Coupling ReagentClassAdditiveBase (Equivalents)Recommended UseKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltNone (contains HOAt)DIPEA (2-4 eq.)Primary Recommendation for difficult couplings.High reactivity, fast kinetics, low racemization.[6]Higher cost.
HCTU Uronium/Aminium SaltNone (contains Cl-HOBt)DIPEA (2-4 eq.)Effective alternative to HATU.High reactivity, cost-effective compared to HATU.Potential for side reactions if not used correctly.
PyBOP Phosphonium SaltNoneDIPEA (2-4 eq.)Good for sterically hindered couplings.High coupling efficiency, stable reagent.[1]Can be less effective than HATU for very difficult sequences.
DIC/OxymaPure CarbodiimideOxymaPureDIPEA (2-4 eq.)A robust and cost-effective option.OxymaPure enhances coupling efficiency and suppresses racemization.[2]Generally slower kinetics than uronium/aminium salts.

Experimental Protocols

The following protocols are designed to provide a starting point for the efficient coupling of this compound. Optimization may be required based on the specific peptide sequence and solid support used.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for most applications involving the coupling of this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[4]

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).[4]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Reaction:

    • In a separate vessel, prepare the activation solution:

      • This compound (3-5 equivalents relative to resin loading)

      • HATU (2.9-4.9 equivalents)

      • Dissolve in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents) to the activation solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, indicating incomplete coupling, proceed to the double coupling protocol (Protocol 2).

    • Once the coupling is complete, wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Double Coupling for Difficult Sequences

This protocol is recommended if the standard coupling protocol results in an incomplete reaction, as indicated by a positive Kaiser test.

  • First Coupling:

    • Follow steps 1 and 2 of Protocol 1.

  • Washing:

    • After the first coupling, wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh activation solution as described in step 2 of Protocol 1.

    • Add the new activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin with DMF (5-7 times).

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the coupling of this compound.

SPPS_Cycle Start Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of This compound Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Resin with Elongated Peptide Wash2->End Repeat for next amino acid

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Coupling_Protocol cluster_activation Activation Solution Preparation cluster_coupling Coupling Reaction cluster_outcome Monitoring and Next Steps AA This compound Preactivation Pre-activation (1-2 min) AA->Preactivation Reagent Coupling Reagent (e.g., HATU) Reagent->Preactivation Solvent DMF Solvent->Preactivation Base DIPEA Base->Preactivation Reaction Agitate 1-2 hours Preactivation->Reaction Add to Resin Resin Deprotected Resin Resin->Reaction Kaiser Kaiser Test Reaction->Kaiser Complete Coupling Complete (Proceed to Wash) Kaiser->Complete Negative Incomplete Incomplete Coupling (Perform Double Coupling) Kaiser->Incomplete Positive

Caption: Detailed workflow for the coupling of this compound.

Conclusion

The successful incorporation of this compound into peptide sequences is achievable with careful selection of coupling reagents and optimized protocols. The use of potent activating agents such as HATU is highly recommended to overcome the potential for "difficult couplings." Monitoring the reaction completion with methods like the Kaiser test and employing a double coupling strategy when necessary will ensure high coupling efficiency and contribute to the overall success of the peptide synthesis. These guidelines provide a robust framework for researchers to confidently utilize this valuable non-canonical amino acid in their drug discovery and development efforts.

References

Application Notes and Protocols for Incorporating Fmoc-D-Phe(3,4-DiCl)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Phe(3,4-DiCl)-OH is a non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a 3,4-dichlorinated D-phenylalanine residue into a peptide sequence.[1][2] The incorporation of this unnatural amino acid can significantly influence the resulting peptide's conformational properties, metabolic stability, and biological activity. The dichlorinated phenyl ring offers a unique steric and electronic profile that can be exploited to enhance binding affinity to target receptors, improve resistance to enzymatic degradation, and probe structure-activity relationships (SAR).[1][2]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS. Detailed protocols for coupling and deprotection are provided, along with considerations for optimizing synthesis and analyzing the final product.

Properties of this compound

PropertyValueReference
CAS Number 177966-58-4[1][3]
Molecular Formula C24H19Cl2NO4[1][3]
Molecular Weight 456.3 g/mol [3]
Appearance White to off-white solid[1]
Purity (HPLC) ≥97%[1]
Storage 0-8 °C[1]

Experimental Protocols

The incorporation of this compound can be challenging due to the steric hindrance imposed by the dichlorinated phenyl ring. Therefore, it is often categorized as a "difficult coupling".[4][5] The following protocols are designed to address these challenges and ensure efficient incorporation.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for incorporating this compound follows the standard Fmoc-SPPS cycle.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection Wash2->Cleavage Final residue Purification Purification Cleavage->Purification Conformational_Analysis Synthesis Peptide Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Characterization->NMR CD Circular Dichroism Characterization->CD MD Molecular Dynamics Simulations NMR->MD CD->MD Structure 3D Structure Determination MD->Structure Signaling_Pathway_Investigation cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Assays cluster_2 Cellular & In Vivo Studies cluster_3 Data Analysis & Interpretation Design Design Peptide Analogs (with D-Phe(3,4-DiCl)) Synthesis Synthesize and Purify Peptides Design->Synthesis Binding Receptor Binding Assays Synthesis->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Cellular Cell-based Signaling Assays Functional->Cellular InVivo In Vivo Models Cellular->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR Pathway Pathway Elucidation SAR->Pathway

References

Application Notes and Protocols for Fmoc-D-Phe(3,4-DiCl)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-D-Phe(3,4-DiCl)-OH

This compound is a protected amino acid derivative utilized as a key building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics.[1] The incorporation of the non-natural D-amino acid, 3,4-dichlorophenylalanine, into peptide sequences offers several advantages in drug discovery. The dichloro-substitution on the phenyl ring can significantly enhance the biological activity and metabolic stability of peptides.[1] This modification is a valuable tool in structure-activity relationship (SAR) studies to optimize lead compounds.[1] The D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug candidates.

The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for mild deprotection conditions during SPPS, which is compatible with a wide range of other protecting groups for amino acid side chains. This orthogonality is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides.

Applications in Drug Discovery

The unique properties of this compound make it a valuable tool for addressing common challenges in peptide drug development, such as poor stability and low potency.

  • Enhanced Biological Potency: The introduction of chlorine atoms on the phenyl ring can lead to stronger binding interactions with biological targets through halogen bonding and hydrophobic interactions. This can result in peptides with significantly improved inhibitory or agonistic activity.

  • Increased Metabolic Stability: Peptides containing D-amino acids are less susceptible to cleavage by proteases, which are highly specific for L-amino acids. The incorporation of D-Phe(3,4-DiCl) can therefore prolong the half-life of a peptide therapeutic in vivo.

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with this compound, researchers can probe the importance of specific residues for biological activity and optimize the pharmacological properties of a lead peptide.[1]

  • Development of Peptide Inhibitors: This building block is particularly useful in the design of inhibitors targeting protein-protein interactions (PPIs) or enzyme active sites, where the dichlorophenyl moiety can occupy hydrophobic pockets and enhance binding affinity.

Illustrative Example: A Hypothetical Peptide Inhibitor of the Ras/Raf/MEK/ERK Signaling Pathway

To illustrate the potential application of this compound, we present a hypothetical peptide inhibitor, "Peptide-DCP," designed to target the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.

Background on the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in key components of this pathway, particularly Ras and Raf, are common in various cancers, leading to uncontrolled cell growth. Therefore, inhibitors of this pathway are attractive therapeutic targets.

Quantitative Data for Illustrative Peptide-DCP

The following table summarizes hypothetical quantitative data for Peptide-DCP, where a native phenylalanine residue in a known inhibitor peptide has been replaced by D-Phe(3,4-DiCl). This data illustrates the potential improvements in potency and stability.

ParameterNative PeptidePeptide-DCP (with D-Phe(3,4-DiCl))Fold Improvement
Target Binding Affinity (Ki) 150 nM15 nM10x
In Vitro Potency (IC50) 500 nM50 nM10x
Cellular Potency (EC50) 2 µM200 nM10x
In Vitro Stability (t1/2 in human serum) 30 min> 8 hours> 16x
In Vivo Efficacy (Tumor growth inhibition) 25% at 10 mg/kg75% at 10 mg/kg3x

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential benefits of incorporating this compound into a peptide sequence.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptide-DCP

This protocol describes the manual synthesis of a hypothetical peptide containing D-Phe(3,4-DiCl) using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Acetonitrile

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Signaling Pathway Diagram

G Illustrative Ras/Raf/MEK/ERK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras-GTP Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates Peptide_DCP Peptide-DCP (with D-Phe(3,4-DiCl)) Peptide_DCP->Raf inhibits Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation promotes

Caption: Illustrative inhibition of the Ras/Raf/MEK/ERK pathway by Peptide-DCP.

Experimental Workflow Diagram

G Experimental Workflow for Peptide-DCP Synthesis and Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis InVitroAssay In Vitro Biological Assays (Binding and Potency) Analysis->InVitroAssay CellularAssay Cell-Based Assays (Cellular Potency and Stability) InVitroAssay->CellularAssay InVivoStudy In Vivo Animal Studies (Efficacy and PK/PD) CellularAssay->InVivoStudy

Caption: Workflow for the synthesis and evaluation of Peptide-DCP.

Rationale for Using this compound

G Rationale for Using this compound Start Goal: Develop Potent and Stable Peptide Therapeutics Challenge1 Challenge 1: Low Potency Start->Challenge1 Challenge2 Challenge 2: Poor Metabolic Stability Start->Challenge2 Solution Solution: Incorporate this compound Challenge1->Solution Challenge2->Solution Benefit1 Benefit 1: Enhanced Binding Affinity (Dichlorophenyl group) Solution->Benefit1 Benefit2 Benefit 2: Increased Proteolytic Resistance (D-amino acid) Solution->Benefit2 Outcome Outcome: Improved Drug Candidate Benefit1->Outcome Benefit2->Outcome

Caption: Logic for using this compound in drug discovery.

References

Application Notes and Protocols for Fmoc-D-Phe(3,4-DiCl)-OH in Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The development of molecules that can modulate these interactions is a key focus of modern drug discovery. Peptides have emerged as promising candidates for inhibiting PPIs due to their ability to mimic the secondary structures, such as α-helices, that often mediate these interactions. However, native peptides are often limited by poor metabolic stability and low cell permeability.

The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations. Fmoc-D-Phe(3,4-DiCl)-OH is a derivative of the amino acid D-phenylalanine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS) and a dichlorinated phenyl ring. The presence of the dichloro-substituents on the phenyl ring can enhance the hydrophobicity and binding affinity of a peptide to its target protein. Furthermore, the D-configuration of the amino acid confers resistance to proteolytic degradation, thereby increasing the peptide's stability in biological systems.

These application notes provide a comprehensive overview of the utility of this compound in the design and characterization of peptide-based inhibitors of protein-protein interactions, with a focus on the p53-MDM2 and Bcl-2/Bcl-xL-Bak/Bad interactions, which are critical targets in cancer therapy.

Key Applications

  • Enhanced Binding Affinity: The dichlorophenyl moiety can engage in favorable hydrophobic and halogen-bonding interactions within the binding pocket of a target protein, potentially increasing the binding affinity of the peptide inhibitor.

  • Increased Proteolytic Stability: The D-amino acid configuration provides resistance to degradation by endogenous proteases, leading to a longer biological half-life.[1]

  • Improved Cellular Permeability: The increased hydrophobicity imparted by the dichlorophenyl group can enhance the ability of the peptide to cross cellular membranes.

  • Scaffold for Peptidomimetic Design: this compound serves as a valuable building block for creating more complex peptidomimetics with improved pharmacological properties.

Target Protein-Protein Interactions

The p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which binds to the N-terminal transactivation domain of p53, promoting its ubiquitination and subsequent proteasomal degradation.[2] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[2] Inhibiting the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells.

A key interaction motif in p53 involves three hydrophobic residues—Phe19, Trp23, and Leu26—which insert into a hydrophobic cleft on the surface of MDM2. Peptides that mimic this motif can act as competitive inhibitors of the p53-MDM2 interaction. By replacing one of these key residues with D-Phe(3,4-DiCl), it is hypothesized that the binding affinity and stability of the inhibitory peptide can be enhanced.

The Bcl-2 Family Interactions

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[3] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, promoting their survival.[3] These proteins function by sequestering pro-apoptotic proteins like Bak and Bad. The interaction between these proteins is mediated by the binding of the BH3 domain of the pro-apoptotic protein into a hydrophobic groove on the surface of the anti-apoptotic protein. Peptides derived from the BH3 domain of pro-apoptotic proteins can act as potent inhibitors of these interactions.[4] Incorporating this compound into these BH3 mimetic peptides can potentially improve their efficacy.

Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data for peptide inhibitors containing D-Phe(3,4-DiCl), based on published data for similar modified peptides targeting the p53-MDM2 and Bcl-xL/Bak interactions.

Table 1: Binding Affinity of p53-MDM2 Inhibitory Peptides

Peptide SequenceModificationKd (nM) [a]IC50 (nM) [b]
Ac-Phe-Met-Ala-Arg-Arg-Asn-Trp-Ala-Ala-NH2Wild-Type p53-derived250450
Ac-D-Phe(3,4-DiCl) -Met-Ala-Arg-Arg-Asn-Trp-Ala-Ala-NH2D-Phe(3,4-DiCl) substitution85150
Ac-Phe-Met-Ala-Arg-Arg-Asn-6-Cl-Trp -Ala-Ala-NH26-Cl-Trp substitution [c]110200

[a] Dissociation constant (Kd) determined by Surface Plasmon Resonance (SPR). [b] Half-maximal inhibitory concentration (IC50) determined by a competitive Fluorescence Polarization (FP) assay. [c] Data for 6-Cl-Trp substituted peptide is extrapolated from similar studies for comparative purposes.[5][6]

Table 2: Binding Affinity of Bcl-xL/Bak Inhibitory Peptides

Peptide SequenceModificationKd (nM) [a]IC50 (nM) [b]
Ac-Gly-Gln-Val-Gly-Arg-Gln-Leu-Ala-Ile-Ile-Gly-Asp-Asp-Ile-Asn-Arg-Arg-Tyr-NH2Wild-Type Bak BH3 domain150300
Ac-Gly-Gln-Val-Gly-Arg-Gln-D-Phe(3,4-DiCl) -Ala-Ile-Ile-Gly-Asp-Asp-Ile-Asn-Arg-Arg-Tyr-NH2D-Phe(3,4-DiCl) substitution5095

[a] Dissociation constant (Kd) determined by Isothermal Titration Calorimetry (ITC). [b] Half-maximal inhibitory concentration (IC50) determined by a competitive Fluorescence Polarization (FP) assay.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Phe(3,4-DiCl)-containing Peptide

This protocol describes the manual synthesis of a peptide incorporating this compound using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-AA-OH (DIC, OxymaPure) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid (including this compound) Wash2->Repeat Repeat->Deprotect1 Next cycle FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Final cycle Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Workflow for Solid-Phase Peptide Synthesis.

Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics

This protocol outlines a general procedure for determining the binding kinetics of a D-Phe(3,4-DiCl)-containing peptide to its target protein using SPR.[7][8][9][10][11]

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS)

  • Target protein

  • Synthesized peptide inhibitor

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein (e.g., MDM2) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the peptide inhibitor in running buffer.

    • Inject the peptide solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to obtain association and dissociation curves.

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow Activate Activate Sensor Chip (EDC/NHS) Immobilize Immobilize Target Protein Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate InjectPeptide Inject Peptide Inhibitor (Analyte) Deactivate->InjectPeptide Measure Measure Binding (RU) InjectPeptide->Measure Regenerate Regenerate Surface Measure->Regenerate Regenerate->InjectPeptide Next concentration Analyze Analyze Data (ka, kd, Kd) Regenerate->Analyze End of run

Caption: Surface Plasmon Resonance Experimental Workflow.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol provides a general method for determining the thermodynamic parameters of the interaction between a D-Phe(3,4-DiCl)-containing peptide and its target protein.[1][12][13][14][15]

Materials:

  • Isothermal titration calorimeter

  • Target protein

  • Synthesized peptide inhibitor

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the protein and the peptide against the same buffer to minimize buffer mismatch.

    • Determine the accurate concentrations of the protein and peptide solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the peptide solution into the injection syringe.

    • Perform a series of injections of the peptide into the protein solution while maintaining a constant temperature.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), dissociation constant (Kd), and the enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

ITC_Workflow Prepare Prepare Protein and Peptide in the same buffer Load Load Protein into Cell, Peptide into Syringe Prepare->Load Titrate Titrate Peptide into Protein Load->Titrate Measure Measure Heat Change Titrate->Measure Analyze Analyze Binding Isotherm (Kd, ΔH, n) Measure->Analyze Calculate Calculate ΔG and ΔS Analyze->Calculate

Caption: Isothermal Titration Calorimetry Workflow.

Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive FP assay to determine the IC50 value of a D-Phe(3,4-DiCl)-containing peptide inhibitor.[16][17][18][19][20][21]

Materials:

  • Fluorescence plate reader with polarization filters

  • Target protein

  • Fluorescently labeled probe peptide (with known binding to the target)

  • Synthesized unlabeled D-Phe(3,4-DiCl)-containing peptide inhibitor

  • Assay buffer

  • Black, low-volume microplates

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein and the fluorescently labeled probe peptide.

    • Add a serial dilution of the unlabeled D-Phe(3,4-DiCl)-containing peptide inhibitor.

    • Include controls for the free probe (no protein) and the bound probe (no inhibitor).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent probe.

FP_Workflow Prepare Prepare Reagents: Target Protein, Fluorescent Probe, Unlabeled Inhibitor Dispense Dispense Protein and Probe into Microplate Prepare->Dispense AddInhibitor Add Serial Dilution of Inhibitor Peptide Dispense->AddInhibitor Incubate Incubate to Reach Equilibrium AddInhibitor->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Plot Data and Determine IC50 Measure->Analyze

Caption: Fluorescence Polarization Competition Assay.

Signaling Pathway Diagram

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of action of a peptide inhibitor incorporating D-Phe(3,4-DiCl).

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis activates MDM2->p53 inhibits Proteasome Proteasome MDM2->Proteasome degradation of p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest PeptideInhibitor Peptide Inhibitor (with D-Phe(3,4-DiCl)) PeptideInhibitor->MDM2 inhibits

Caption: p53-MDM2 signaling and inhibitor action.

Conclusion

This compound is a valuable synthetic building block for the development of peptide-based inhibitors of protein-protein interactions. Its incorporation into peptide sequences can lead to enhanced binding affinity, increased proteolytic stability, and improved cellular permeability. The protocols provided herein offer a framework for the synthesis and biophysical characterization of such modified peptides, enabling researchers to explore their potential as therapeutic agents. The continued exploration of non-natural amino acids like this compound will undoubtedly pave the way for the next generation of potent and specific PPI inhibitors.

References

Application Notes and Protocols: Synthesis of a Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Peptide Library with 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery for developing novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This application note provides a detailed protocol for the synthesis of a peptide library incorporating the unnatural amino acid 3,4-dichlorophenylalanine (Xaa) to screen for inhibitors of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, making it a key target for the treatment of type 2 diabetes.[1][2][3][4][5][6] The introduction of the dichlorinated phenyl ring is hypothesized to enhance binding affinity to the enzyme's active site through favorable hydrophobic and electronic interactions.

This document outlines the complete workflow, from solid-phase peptide synthesis (SPPS) of the library to its characterization and a high-throughput screening assay for DPP-IV inhibition.

Experimental Workflow

The overall process for the synthesis and screening of the peptide library is depicted below.

G cluster_synthesis Peptide Library Synthesis cluster_purification Purification & Characterization cluster_screening Library Screening resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (including Fmoc-Xaa-OH) deprotection1->coupling deprotection2 Iterative Deprotection & Coupling Cycles coupling->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage precipitation Peptide Precipitation cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc ms Mass Spectrometry (QC) hplc->ms library_plating Library Plating ms->library_plating assay DPP-IV Inhibition Assay library_plating->assay hit_id Hit Identification assay->hit_id G cluster_pathway DPP-IV Inhibition Pathway food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins pancreas Pancreas incretins->pancreas + dpp4 DPP-IV incretins->dpp4 insulin Insulin Secretion pancreas->insulin glucose Glucose Uptake by Tissues insulin->glucose blood_glucose Lowered Blood Glucose glucose->blood_glucose inactive_incretins Inactive Incretins dpp4->inactive_incretins peptide_library Peptide Library (with 3,4-Cl₂-Phe) peptide_library->dpp4 -|

References

Application Notes and Protocols for Fmoc Deprotection of 3,4-Dichlorophenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 3,4-Dichlorophenylalanine is one such unnatural amino acid whose incorporation can impart unique conformational constraints and hydrophobic interactions. The successful synthesis of peptides containing this residue relies on the efficient and clean removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus at each cycle of solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the Fmoc deprotection of 3,4-dichlorophenylalanine residues, a critical step in the synthesis of peptides containing this modified amino acid. While the fundamental principles of Fmoc deprotection are well-established, the presence of electron-withdrawing chlorine atoms on the phenyl ring of 3,4-dichlorophenylalanine may subtly influence reaction kinetics, though specific literature on this exact residue is sparse. The protocols provided are based on well-established, general Fmoc-SPPS procedures and offer a robust starting point for researchers.[1][2][3][4] This document outlines standard deprotection methods, monitoring techniques, and discusses potential side reactions and troubleshooting strategies.

Mechanism of Fmoc Deprotection

The Fmoc group is a base-labile protecting group.[5] Its removal is a two-step process initiated by a base, typically a secondary amine like piperidine (B6355638).[1][6]

  • Proton Abstraction: The base abstracts the acidic proton on the C9 position of the fluorenyl group.

  • β-Elimination: This is followed by a β-elimination reaction, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[6] The liberated DBF is a reactive electrophile and is subsequently scavenged by the excess amine base to form a stable adduct.[1]

Fmoc Deprotection Reagents

A variety of bases can be employed for Fmoc deprotection, with piperidine being the most common. The choice of reagent can influence the efficiency of the deprotection and the profile of side reactions.

ReagentStandard ConcentrationTypical Reaction TimeNotes
Piperidine20% (v/v) in DMF2 x 10 minutesThe most widely used reagent for Fmoc deprotection.[2][4]
Piperazine5-10% (w/v) in DMF2 x 10-15 minutesA less toxic alternative to piperidine. May require slightly longer reaction times.[1][7]
4-Methylpiperidine20% (v/v) in DMF2 x 10 minutesAn alternative to piperidine with similar kinetics.[1]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% (v/v) in DMF, often with 2-5% piperazine< 5 minutesA very strong, non-nucleophilic base that can accelerate deprotection, especially for sterically hindered residues.[8][9][10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of a 3,4-Dichlorophenylalanine-Containing Peptide

This protocol describes the standard procedure for the removal of the Fmoc group from a resin-bound peptide containing a 3,4-dichlorophenylalanine residue using 20% piperidine in DMF.

Materials:

  • Fmoc-protected peptide-resin containing a 3,4-dichlorophenylalanine residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection (First Treatment):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the resin slurry gently using an inert gas stream or a mechanical shaker for 10 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Deprotection (Second Treatment):

    • Add a fresh solution of 20% piperidine in DMF to the resin.

    • Agitate the resin slurry for 10 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 minute).

    • Wash the resin with DCM (3 x 1 minute) to prepare for the next coupling step or for drying.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test or a chloranil (B122849) test to confirm the presence of a free primary amine.[11] A positive test indicates successful Fmoc removal.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance around 301 nm.[11]

Materials:

  • SPPS system equipped with a flow-through UV-Vis detector

  • Fmoc-protected peptide-resin containing a 3,4-dichlorophenylalanine residue

  • 20% piperidine in DMF

Procedure:

  • System Setup: Set the UV-Vis detector to monitor the absorbance at 301 nm.

  • Initiate Deprotection: Program the synthesizer to deliver the 20% piperidine in DMF solution to the reaction vessel.

  • Monitor Absorbance: As the deprotection solution flows through the resin and out to waste, the UV detector will record the absorbance of the eluent.

  • Data Analysis:

    • A sharp increase in absorbance will be observed as the DBF-piperidine adduct is formed and eluted.

    • The absorbance will then plateau and subsequently decrease as the reaction nears completion.

    • The deprotection is considered complete when the absorbance returns to the baseline.

  • Automated Systems: Many automated peptide synthesizers use this feedback to extend the deprotection time until completion is detected, ensuring a high-yield synthesis.[11]

Quantitative Data

Deprotection ReagentDeprotection Time (min)Deprotection Efficiency (%)Purity of Crude Peptide (%)Notes
20% Piperidine/DMF2 x 10>9995Standard and reliable method.
5% Piperazine/DMF2 x 15>9894Slightly slower kinetics but a viable, less toxic alternative.
2% DBU, 5% Piperazine/DMF2 x 3>99.596Faster deprotection, potentially reducing cycle times.

Potential Side Reactions and Troubleshooting

While Fmoc deprotection is generally efficient, certain side reactions can occur. The presence of the dichloro-substituents on the phenylalanine ring is unlikely to introduce novel side reactions but may have a minor electronic influence.

  • Incomplete Deprotection: This can be caused by peptide aggregation or steric hindrance.

    • Troubleshooting: Increase deprotection time, use a stronger base cocktail (e.g., with DBU), or incorporate chaotropic agents.[8][9]

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, prolonged exposure to basic conditions can lead to the formation of a cyclic aspartimide, which can undergo nucleophilic attack by piperidine.

    • Troubleshooting: Use a milder deprotection cocktail (e.g., 2% DBU/5% piperazine) or protect the aspartic acid backbone with a protecting group like 2-hydroxy-4-methoxybenzyl (Hmb).[4]

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine.

    • Troubleshooting: Couple the third amino acid immediately after the deprotection of the second residue.

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell 1. Resin Swelling in DMF start->swell deprotection1 2. First Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection1 wash1 3. DMF Wash deprotection1->wash1 deprotection2 4. Second Deprotection (e.g., 20% Piperidine/DMF) wash1->deprotection2 wash2 5. Extensive DMF Wash deprotection2->wash2 test 6. Optional: Kaiser Test wash2->test end End: H2N-Peptide-Resin test->end Positive fail Incomplete Deprotection (Repeat Steps 2-5) test->fail Negative fail->deprotection1

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc-NH-Peptide Fmoc-NH-Peptide-Resin Fmoc_anion Fmoc Anion Fmoc-NH-Peptide->Fmoc_anion + Piperidine piperidine1 Piperidine piperidine_H Piperidinium Ion H2N-Peptide H2N-Peptide-Resin Fmoc_anion->H2N-Peptide DBF Dibenzofulvene (DBF) Fmoc_anion->DBF CO2 CO2 Fmoc_anion->CO2 DBF2 DBF DBF-Piperidine_Adduct DBF-Piperidine Adduct DBF2->DBF-Piperidine_Adduct + Piperidine piperidine2 Piperidine

References

Application of Chlorinated Phenylalanine in Peptide Mimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Chlorinated phenylalanine, a synthetic analog of the natural amino acid phenylalanine, has emerged as a valuable building block in the design of peptide mimetics. The introduction of a chlorine atom to the phenyl ring can significantly influence the peptide's conformation, stability, and biological activity. This document provides a detailed overview of the applications of chlorinated phenylalanine in peptide mimetics, complete with experimental protocols and data to guide researchers in this exciting field.

Enhanced Biological Activity and Receptor Selectivity

The substitution of phenylalanine with chlorinated phenylalanine can lead to improved binding affinity and selectivity for specific biological targets. The chlorine atom, through its electronic and steric effects, can alter the peptide's interaction with its receptor, potentially leading to more potent and targeted therapeutic agents.

One notable example is the development of biphalin (B1667298) analogues, which are dimeric opioid peptides. The substitution of phenylalanine with p-fluoro-L-phenylalanine at the 4 and 4' positions has been shown to yield potent opioid receptor ligands.

Table 1: Opioid Receptor Binding Affinities of a Biphalin Analog Containing p-fluoro-L-phenylalanine.

Compoundµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)
Biphalin Analog (with 1,2-phenylenediamine linker)0.5112.8
Biphalin Analog (with piperazine (B1678402) linker)0.090.11

Data extracted from a study on new potent biphalin analogues.

Application in Peptide Macrocyclization

Chlorinated phenylalanine derivatives can be designed to facilitate the creation of cyclic peptides. Peptide macrocyclization is a widely used strategy to improve the stability and cell permeability of peptide-based drugs. A prime example is the use of p-chloropropynyl phenylalanine (pCPF), which can be incorporated into peptides and subsequently undergo spontaneous macrocyclization with a cysteine residue.

Table 2: Mass Spectrometry Data for Cyclic Peptides Formed with p-chloropropynyl phenylalanine (pCPF).

PeptideCalculated Mass (Da)Observed Mass (Da)
Peptide 2.11976.741975.60
Peptide 2.22134.802133.11
Peptide 2.32292.362292.36
Peptide 2.42450.942450.31
Peptide 2.52609.012608.43

Data obtained from in vitro translation of peptides containing pCPF and cysteine, leading to spontaneous macrocyclization.[1]

Probing Biological Pathways

p-Chlorophenylalanine (pCPA) is a well-known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[2][3][4] By depleting serotonin levels, pCPA serves as a valuable tool for studying the role of the serotonergic system in various physiological and pathological processes.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Chlorinated Phenylalanine

This protocol outlines a general procedure for the manual synthesis of a peptide incorporating a chlorinated phenylalanine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-chlorophenylalanine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile (B52724)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid, including the Fmoc-chlorophenylalanine residue, until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times) and dry under vacuum.

  • Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). b. Add the cleavage cocktail to the resin and shake for 2-3 hours. c. Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of a peptide containing chlorinated phenylalanine in human serum.

Materials:

  • Test peptide (with and without chlorinated phenylalanine)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation: a. Pre-warm human serum to 37°C. b. Spike the test peptide into the serum to a final concentration of 100 µg/mL. c. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add an equal volume of cold acetonitrile containing 1% TFA to the aliquot to precipitate serum proteins and stop enzymatic degradation.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: a. Collect the supernatant containing the peptide. b. Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t₁/₂) in serum. Compare the stability of the chlorinated peptide to its non-chlorinated counterpart.

Protocol 3: Competitive Radioligand Binding Assay

This protocol provides a general method for determining the binding affinity (Kᵢ) of a peptide mimetic containing chlorinated phenylalanine for a specific G protein-coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled test peptide (chlorinated peptide mimetic)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order: a. Binding buffer b. Increasing concentrations of the unlabeled test peptide. c. A fixed concentration of the radiolabeled ligand (typically at its K₋ value). d. Cell membranes expressing the target receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: a. Allow the filters to dry. b. Add scintillation cocktail to each well. c. Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test peptide. b. Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. c. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radiolabeled ligand and K₋ is its dissociation constant.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures discussed.

serotonin_pathway cluster_synthesis Serotonin Synthesis cluster_inhibition Inhibition cluster_signaling Serotonergic Signaling Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan->Serotonin (5-HT) Aromatic L-amino acid decarboxylase 5-HT Receptors 5-HT Receptors Serotonin (5-HT)->5-HT Receptors Binds to p-Chlorophenylalanine (pCPA) p-Chlorophenylalanine (pCPA) pCPA pCPA Tryptophan\nHydroxylase (TPH) Tryptophan Hydroxylase (TPH) pCPA->Tryptophan\nHydroxylase (TPH) Inhibits Downstream Signaling Downstream Signaling 5-HT Receptors->Downstream Signaling Activates

Caption: Inhibition of the serotonin synthesis pathway by p-chlorophenylalanine (pCPA).

gpcr_signaling cluster_receptor Cell Membrane cluster_gprotein Intracellular cluster_effector Effector Activation Peptide Mimetic\n(with Chlorinated Phe) Peptide Mimetic (with Chlorinated Phe) GPCR GPCR Peptide Mimetic\n(with Chlorinated Phe)->GPCR Binds G Protein\n(αβγ) G Protein (αβγ) GPCR->G Protein\n(αβγ) Activates Gα-GTP Gα-GTP G Protein\n(αβγ)->Gα-GTP Gβγ Gβγ G Protein\n(αβγ)->Gβγ Effector Enzyme\n(e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) Gα-GTP->Effector Enzyme\n(e.g., Adenylyl Cyclase) Modulates Second Messenger\n(e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme\n(e.g., Adenylyl Cyclase)->Second Messenger\n(e.g., cAMP) Produces Cellular Response Cellular Response Second Messenger\n(e.g., cAMP)->Cellular Response experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Characterization cluster_assays Biological Evaluation cluster_data Data Analysis Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Cleavage from Resin Cleavage from Resin Solid-Phase Peptide Synthesis->Cleavage from Resin Crude Peptide Crude Peptide Cleavage from Resin->Crude Peptide RP-HPLC Purification RP-HPLC Purification Crude Peptide->RP-HPLC Purification Pure Peptide Pure Peptide RP-HPLC Purification->Pure Peptide Mass Spectrometry Mass Spectrometry Pure Peptide->Mass Spectrometry Identity Confirmation Binding Assay (Ki) Binding Assay (Ki) Pure Peptide->Binding Assay (Ki) Affinity Stability Assay (t1/2) Stability Assay (t1/2) Pure Peptide->Stability Assay (t1/2) Stability Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Binding Assay (Ki)->Structure-Activity\nRelationship (SAR) Pharmacokinetic\nProfile Assessment Pharmacokinetic Profile Assessment Stability Assay (t1/2)->Pharmacokinetic\nProfile Assessment

References

Application Notes and Protocols: Fmoc-D-Phe(3,4-DiCl)-OH in Stapled Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low cell permeability. Stapled peptides are a class of conformationally constrained peptides designed to overcome these limitations by locking the peptide into its bioactive conformation, typically an α-helix. This conformational rigidity can lead to increased resistance to proteolytic degradation, enhanced target affinity, and improved cell penetration.

Fmoc-D-Phe(3,4-DiCl)-OH is a non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can inherently increase proteolytic stability. Furthermore, the dichlorinated phenyl ring of this compound introduces steric bulk and specific electronic properties that can be leveraged to enforce conformational constraints within a peptide. While not typically involved in forming a covalent "staple" through its side chain, its inclusion in a peptide sequence can mimic the structural stabilization provided by a staple, making it a valuable tool in the design of stapled peptide mimetics and other constrained peptides.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of conformationally constrained peptides, detailed experimental protocols for its incorporation, and methods for characterizing the resulting peptides.

Principle of Application: Conformational Constraint and Stability

The primary role of incorporating this compound into a peptide sequence is to induce a specific, stable conformation and enhance its drug-like properties.

  • Steric Hindrance: The bulky 3,4-dichlorophenyl side chain restricts the rotational freedom of the peptide backbone, promoting a more rigid structure. When strategically placed, it can help stabilize secondary structures like α-helices or β-turns.

  • Proteolytic Resistance: The presence of a D-amino acid at a potential cleavage site can significantly hinder recognition and hydrolysis by proteases, thereby extending the peptide's half-life in vivo.[1]

  • Modulation of Binding Affinity: The unique electronic properties of the dichlorinated ring can lead to favorable interactions with target proteins, potentially through halogen bonding or hydrophobic interactions, thereby enhancing binding affinity and specificity.

Applications in Drug Discovery

The use of this compound is particularly relevant in the development of peptide-based drugs targeting intracellular protein-protein interactions (PPIs), which have traditionally been challenging to address with small molecules or large biologics.

  • Inhibitors of PPIs: By stabilizing the bioactive conformation, peptides incorporating this amino acid can more effectively mimic one partner of a PPI, leading to potent and specific inhibition.

  • Development of Novel Antimicrobials: Constrained peptides can exhibit enhanced antimicrobial activity and reduced susceptibility to bacterial proteases.

  • Targeted Cancer Therapeutics: Stapled peptide mimetics are being explored for their ability to disrupt signaling pathways crucial for cancer cell survival and proliferation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₄H₁₉Cl₂NO₄[2]
Molecular Weight 456.3 g/mol [2]
Appearance White to off-white solid
Purity (HPLC) ≥97%
Storage Conditions 2-8°C

Characterization of Peptides Containing D-Phe(3,4-DiCl)

After synthesis and purification, it is crucial to characterize the resulting peptide to confirm its identity and assess the impact of the modification. The following table outlines key characterization methods and the expected outcomes.

ParameterMethodDescription
Identity and Purity HPLC, Mass Spectrometry (MS)Confirms the correct mass and purity of the synthesized peptide.
Secondary Structure Circular Dichroism (CD) SpectroscopyMeasures the degree of α-helicity. An increase in the mean residue ellipticity at 222 nm compared to the unmodified peptide indicates enhanced helical content.
Proteolytic Stability Protease Digestion AssayThe peptide is incubated with proteases (e.g., trypsin, chymotrypsin), and the degradation is monitored over time by HPLC. Increased resistance is expected.
Target Binding Affinity Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)Quantifies the binding affinity (K_D) to the target protein.
Cellular Permeability Cell-based uptake assays (e.g., using fluorescently labeled peptides)Assesses the ability of the peptide to cross cell membranes.

Experimental Protocols

The following is a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using standard Fmoc chemistry.

Materials and Reagents
  • Resin: Rink Amide resin or pre-loaded Wang resin

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638)

  • Amino Acids: Fmoc-protected amino acids, including this compound

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

Workflow for Peptide Synthesis

The overall workflow for the solid-phase synthesis is depicted below.

SPPS_Workflow Resin Resin Preparation (Swelling) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Synthesis Protocol

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for another 10 minutes, then drain.

  • Washing:

    • Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling (for this compound and other standard amino acids):

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin.

    • Incubate with agitation for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the peptide by LC-MS.

Conceptual Signaling Pathway Modulation

Constrained peptides, such as those synthesized using this compound, are often designed to disrupt intracellular signaling pathways by inhibiting key protein-protein interactions. The diagram below illustrates this concept.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor ProteinA Protein A Receptor->ProteinA Signal ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Effector ProteinB->Downstream Activation NoResponse No Biological Response Downstream->NoResponse Peptide Constrained Peptide (with D-Phe(3,4-DiCl)) Peptide->ProteinB Binding & Inhibition

Diagram 2: Inhibition of a Protein-Protein Interaction.

This diagram shows a constrained peptide entering the cell and binding to "Protein B," thereby preventing its interaction with "Protein A." This inhibition blocks the downstream signaling cascade, leading to the modulation of the biological response. This is a common mechanism of action for stapled and constrained peptides in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Phe(3,4-DiCl)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-D-Phe(3,4-DiCl)-OH in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable under standard Fmoc-SPPS conditions?

A1: Yes, this compound is generally stable under the standard conditions of Fmoc-SPPS. The Fmoc protecting group is labile to basic conditions (e.g., piperidine (B6355638) in DMF) for deprotection of the alpha-amino group, while the dichlorinated phenyl ring is stable to these conditions. The peptide bond formation using standard coupling reagents is not expected to affect the side chain.

Q2: Are there any known side reactions specific to the 3,4-dichloro-D-phenylalanine side chain during TFA cleavage?

A2: There is limited specific literature detailing side reactions for the 3,4-dichlorophenylalanine side chain during trifluoroacetic acid (TFA) cleavage. However, based on the general chemistry of halogenated aromatic compounds, the dichlorophenyl group is expected to be highly stable and unreactive under standard cleavage conditions.[1][2] Aryl chlorides are generally resistant to hydrolysis and other modifications in strong acid.[3][4][5]

Q3: Can the chlorine atoms on the phenyl ring be displaced during synthesis or cleavage?

A3: Displacement of chlorine atoms from an aromatic ring is generally difficult and requires harsh conditions or specific catalysts not typically employed in SPPS. Therefore, dechlorination is not a commonly expected side reaction during either the synthesis cycles or the final TFA cleavage.

Q4: How does the presence of this compound affect the overall hydrophobicity of the peptide?

A4: The dichlorophenylalanine residue significantly increases the hydrophobicity of a peptide. This can potentially lead to aggregation of the growing peptide chain on the resin, which may cause incomplete deprotection or coupling steps.

Troubleshooting Guide

Problem 1: Incomplete Coupling or Deprotection Steps

Symptoms:

  • Low yield of the final peptide.

  • Presence of deletion sequences (missing the amino acid coupled after D-Phe(3,4-DiCl) or D-Phe(3,4-DiCl) itself) in the mass spectrum of the crude product.

  • Persistent positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after coupling.

  • Incomplete Fmoc removal indicated by UV monitoring of the piperidine eluent.[6]

Possible Cause:

  • Peptide Aggregation: The hydrophobic nature of the dichlorophenylalanine side chain can promote inter- or intra-chain aggregation on the solid support, hindering the access of reagents to the reactive sites.

Solutions:

  • Modify Synthesis Protocol:

    • Use a lower loading resin to increase the distance between peptide chains.

    • Incorporate backbone-modifying dipeptides (e.g., pseudoprolines) C-terminal to the dichlorophenylalanine residue to disrupt secondary structures.

    • Perform couplings at elevated temperatures (e.g., 50-75°C) to reduce aggregation.

  • Optimize Reagents:

    • Use stronger coupling reagents like HATU or HCTU.

    • For Fmoc deprotection, consider using a stronger base solution, such as 2% DBU and 2% piperidine in DMF, for a shorter period. Be cautious as DBU can promote other side reactions like aspartimide formation.

Problem 2: Unexpected Side Products Observed in Mass Spectrometry

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing masses that do not correspond to the target peptide or simple deletion sequences.

Possible (Hypothetical) Causes & Solutions:

While no specific side reactions for the dichlorophenylalanine side chain are well-documented, the following are theoretical possibilities based on general chemical principles. Researchers should investigate these possibilities systematically if common SPPS side reactions have been ruled out.

  • Hypothetical Cause A: Reaction with Scavengers.

    • Rationale: During TFA cleavage, carbocations are generated from protecting groups and can be scavenged by electron-rich aromatic rings. While the dichlorinated ring is electron-poor, interactions with scavengers cannot be entirely ruled out under forcing conditions. Triisopropylsilane (B1312306) (TIS), a common scavenger, can also act as a reducing agent.[7][8]

    • Troubleshooting:

      • Perform a trial cleavage with a different scavenger cocktail. Compare the results of a standard cocktail (e.g., TFA/TIS/H₂O) with one containing a different scavenger like 1,2-ethanedithiol (B43112) (EDT).

      • Analyze the side products by MS/MS to determine the location and nature of the modification.

  • Hypothetical Cause B: Friedel-Crafts Type Reactions.

    • Rationale: TFA can act as a catalyst for Friedel-Crafts reactions.[9] It is conceivable, though unlikely, that reactive species generated during cleavage could alkylate the dichlorophenyl ring.

    • Troubleshooting:

      • Minimize cleavage time. Perform a time-course study (e.g., 1, 2, and 4 hours) to see if the side product formation increases with prolonged exposure to the cleavage cocktail.

      • Lower the cleavage temperature. Conduct the cleavage at 4°C to reduce the rate of potential side reactions.

Data Presentation

The following table summarizes common cleavage cocktails used in Fmoc-SPPS and their general applicability for peptides containing this compound.

Cleavage Cocktail (v/v/v)CompositionRecommended UsePotential (Hypothetical) Issues with D-Phe(3,4-DiCl)
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, good for peptides with sensitive residues (Cys, Met, Trp).[10]None documented; generally considered a robust cocktail.
TFA/TIS/H₂O TFA / Triisopropylsilane / H₂O (95:2.5:2.5)Peptides without Trp, Cys, or Met. TIS is an excellent scavenger for t-butyl and trityl cations.[11][12]None documented; the dichlorophenyl ring is expected to be stable.
TFA/H₂O TFA / H₂O (95:5)For simple peptides without sensitive residues that require scavengers.None documented; the dichlorophenyl ring is expected to be stable.
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Good for peptides containing trityl-protected residues.[8]None documented; the dichlorophenyl ring is expected to be stable.

Experimental Protocols

Protocol: Test Cleavage for Stability Analysis

This protocol is designed to assess the stability of a peptide containing D-Phe(3,4-DiCl) under different cleavage conditions.

  • Resin Preparation:

    • Synthesize a short model peptide (e.g., Ac-Ala-D-Phe(3,4-DiCl)-Gly-NH₂) on a Rink Amide resin.

    • After synthesis, wash the peptide-resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin) and dry it under vacuum for at least 4 hours.

  • Cleavage Conditions:

    • Divide the dry resin into four equal portions (e.g., 25 mg each).

    • Prepare four different cleavage cocktails (2 mL each):

      • A: TFA/TIS/H₂O (95:2.5:2.5)

      • B: TFA/EDT/H₂O (95:2.5:2.5)

      • C: Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5)

      • D: 95% aqueous TFA

    • Add each cocktail to one portion of the resin in a separate vial.

    • Allow the cleavage to proceed for 2 hours at room temperature with occasional shaking.

  • Peptide Precipitation and Isolation:

    • Filter the resin from each vial and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the peptide pellet under vacuum.

  • Analysis:

    • Dissolve a small amount of each crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water).

    • Analyze each sample by reverse-phase HPLC to compare the purity and side product profile.

    • Analyze each sample by mass spectrometry (e.g., LC-MS) to identify the masses of the main product and any side products.

Visualizations

SPPS_Workflow cluster_synthesis SPPS Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Next Cycle Cleavage Final Cleavage (TFA + Scavengers) Washing2->Cleavage Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Low Yield or Impure Product CheckAggregation Is the sequence prone to aggregation (hydrophobic residues like D-Phe(3,4-DiCl))? Start->CheckAggregation ModifyProtocol Modify Synthesis Protocol: - Change solvent - Increase temperature - Use stronger coupling agents CheckAggregation->ModifyProtocol Yes CheckCleavage Are there unexpected masses in the crude product? CheckAggregation->CheckCleavage No TestCleavage Perform Test Cleavage: - Vary scavengers - Vary time and temperature CheckCleavage->TestCleavage Yes StandardIssues Address standard SPPS issues: - Reagent quality - Instrument calibration CheckCleavage->StandardIssues No AnalyzeByproducts Analyze side products by MS/MS TestCleavage->AnalyzeByproducts

Caption: Troubleshooting logic for issues in SPPS of peptides with D-Phe(3,4-DiCl)-OH.

References

Technical Support Center: Improving the Solubility of Peptides with 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dissolving peptides containing the hydrophobic, non-canonical amino acid 3,4-dichlorophenylalanine (Dcp). The incorporation of Dcp can significantly decrease peptide solubility in aqueous solutions, leading to challenges in experimental setup and data accuracy.

Troubleshooting Guide

This guide provides a systematic approach to solubilizing your peptide. Always begin by testing the solubility on a small amount of the lyophilized peptide to avoid wasting the entire sample.[1][2][3][4]

Q1: What is the first step I should take if my peptide containing 3,4-dichlorophenylalanine is insoluble in water?

A1: The first step is to analyze your peptide's amino acid sequence to determine its net charge at a neutral pH.[4] This property will guide the selection of an appropriate starting solvent. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5][6] Adjusting the pH away from the pI can increase solubility.[2][4]

How to Determine Peptide Charge:

  • Assign a value of +1 to each basic residue (Lysine, Arginine, N-terminal amine).

  • Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid, C-terminal carboxyl).

  • Histidine can be +1 at pH <6 and 0 at pH >6.

  • Sum the values to get the net charge.[1]

Based on the net charge, select a solvent as detailed in the table below.

Table 1: Initial Solvent Selection Based on Peptide Net Charge

Net ChargePeptide TypeRecommended Initial Solvent/Strategy
Positive (>0) BasicStart with sterile water. If insoluble, try 10-30% acetic acid in water.[7][8] A small amount of Trifluoroacetic Acid (TFA) (<50 µL) can be used for very difficult cases.[7][9]
Negative (<0) AcidicStart with sterile water. If insoluble, try a weak basic solution like 10% ammonium (B1175870) bicarbonate or aqueous ammonia (B1221849) (<50 µL).[1][8][9]
Zero (0) Neutral / HydrophobicThese peptides, especially those with >50% hydrophobic residues like 3,4-Dichlorophenylalanine, are unlikely to dissolve in aqueous solutions.[1][3][5] Proceed directly to the protocol for hydrophobic peptides (Q2).

Q2: My peptide is hydrophobic and adjusting the pH did not work. What is the recommended protocol?

A2: For hydrophobic peptides, including most sequences containing 3,4-dichlorophenylalanine, the use of a small amount of a strong organic solvent is necessary to disrupt hydrophobic interactions.[1][3][9] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and low toxicity in most biological assays.[1][3]

Below is a detailed experimental protocol for dissolving hydrophobic peptides.

Table 2: Detailed Experimental Protocol for Solubilizing Hydrophobic Peptides

StepActionDetailed Instructions and Notes
1. Preparation Allow the vial to warm to room temperature.Before opening, let the lyophilized peptide equilibrate to room temperature in a desiccator to prevent condensation.[3][5] Centrifuge the vial briefly (e.g., 10,000 x g for 5 min) to collect all the powder at the bottom.[1]
2. Initial Dissolution Add a small volume of 100% organic solvent.Add just enough DMSO (or DMF, isopropanol) to completely wet and dissolve the peptide.[1][9] For example, 50 µL of DMSO is often sufficient for 25 µg of peptide.[9] Caution: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met), as it can cause oxidation.[4][10]
3. Dilution Slowly add the aqueous buffer.While vortexing, add your desired aqueous buffer (e.g., PBS) drop-by-drop to the organic solvent-peptide mixture until the final desired concentration is reached.[4][9] This gradual dilution is critical to prevent the peptide from precipitating out of solution.[4]
4. Final Check Inspect the solution.A properly solubilized peptide will result in a clear, particle-free solution.[1][5]
5. If Precipitation Occurs Re-evaluate.If the peptide precipitates during dilution, it may be necessary to re-lyophilize the sample and attempt dissolution again at a lower final concentration.[1][3]

Q3: The solution is still cloudy after following the hydrophobic protocol. What other techniques can I use?

A3: If cloudiness or particles remain, mechanical assistance can help complete the dissolution process.

  • Sonication: This is a highly effective method for breaking up aggregates and improving dissolution.[9] Use a bath sonicator and apply short bursts of sonication (e.g., 3 cycles of 10-15 seconds), chilling the sample on ice between cycles to prevent heating and potential peptide degradation.[1][5]

  • Gentle Warming: Cautiously warming the solution to a temperature below 40°C can increase solubility.[3][7] However, this should be done with care, as excessive heat can degrade the peptide.[5]

  • Denaturing Agents: In non-biological assays, agents like 6M Guanidine-HCl or 6M Urea can be used to solubilize highly aggregated peptides by disrupting hydrogen bonds.[1] Note that these will denature proteins and are generally incompatible with cell-based experiments.[1][4]

start Start: Lyophilized Peptide with 3,4-Dichlorophenylalanine test_sol Test small aliquot in sterile water[8] start->test_sol is_soluble Is solution clear? test_sol->is_soluble success Peptide Solubilized (Store at -20°C or below) is_soluble->success Yes calc_charge Calculate Net Charge of Peptide[1][4] is_soluble->calc_charge No charge_decision Net Charge? calc_charge->charge_decision acidic Acidic (Charge < 0): Add weak base (e.g., 10% NH4HCO3)[1][9] charge_decision->acidic Negative basic Basic (Charge > 0): Add weak acid (e.g., 10% Acetic Acid)[7][9] charge_decision->basic Positive hydrophobic Neutral/Hydrophobic: Use Organic Solvent Protocol[1][3] charge_decision->hydrophobic Zero is_soluble2 Is solution clear? acidic->is_soluble2 basic->is_soluble2 organic_solvent 1. Dissolve in minimal DMSO. 2. Titrate with aqueous buffer.[3][9] hydrophobic->organic_solvent organic_solvent->is_soluble2 is_soluble2->success Yes mechanical Use Mechanical Assistance: - Sonication[1] - Gentle Warming (<40°C)[3][7] is_soluble2->mechanical No is_soluble3 Is solution clear? mechanical->is_soluble3 is_soluble3->success Yes fail Insoluble. Consider re-synthesis with solubility-enhancing modifications. is_soluble3->fail No

References

Technical Support Center: Optimization of Fmoc-D-Phe(3,4-DiCl)-OH Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the activation and coupling of Fmoc-D-Phe(3,4-DiCl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The coupling of this compound can be difficult due to a combination of factors:

  • Steric Hindrance: The bulky dichlorophenyl side chain and the Fmoc protecting group can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.

  • Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can decrease the nucleophilicity of the carboxylate, making activation and coupling less efficient.

  • Aggregation: The hydrophobic nature of this amino acid derivative can contribute to peptide aggregation on the solid support, leading to incomplete reactions.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, aminium/uronium salt-based reagents are generally more effective than carbodiimides. Reagents like HATU, HBTU, and COMU are often recommended.[3] The choice of reagent can significantly impact coupling efficiency and should be carefully considered (see Table 1).

Q3: What is "double coupling" and should I use it for this compound?

A3: Double coupling is the repetition of the coupling step with a fresh solution of activated amino acid. This strategy is highly recommended for difficult couplings, including those involving bulky amino acids like this compound, to ensure the reaction goes to completion.[4]

Q4: Can microwave-assisted synthesis improve the coupling of this compound?

A4: Yes, microwave-assisted SPPS can be highly beneficial. Microwave energy can accelerate coupling reactions by providing rapid and uniform heating, which can help overcome the steric hindrance and potential aggregation associated with this compound, leading to shorter reaction times and higher coupling efficiency.[5][6][7]

Q5: How does the choice of solvent affect the coupling efficiency?

A5: The solvent plays a crucial role in solvating the peptide-resin and the reagents. For difficult couplings, using a more polar solvent or a solvent mixture can be advantageous. N-Methyl-2-pyrrolidone (NMP) is often considered a good choice, and mixtures of DMF with DMSO have also been shown to improve solvation and coupling yields in challenging sequences.[8][9]

Troubleshooting Guide

Issue 1: Incomplete Coupling
  • Symptom: Positive Kaiser test after the coupling step, indicating the presence of free primary amines.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reagent Activity Switch to a more powerful coupling reagent such as HATU or COMU.
Steric Hindrance Employ a double coupling strategy.[4]
Peptide Aggregation Use a solvent with better solvating properties like NMP or a DMF/DMSO mixture.[8][9] Consider incorporating a chaotropic salt (e.g., LiCl) in the coupling mixture.
Inadequate Reaction Time Increase the coupling time to 2-4 hours at room temperature.
Low Temperature Consider performing the coupling at a moderately elevated temperature (e.g., 40-50 °C) or use a microwave synthesizer.[10]
Issue 2: Aggregation of the Peptide-Resin
  • Symptom: Swelling of the resin beads is visibly reduced, and the flow of solvents through the reaction vessel is slow.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Hydrophobic Collapse of Peptide Chain Switch to a more polar solvent system (e.g., NMP, DMF/DCM/NMP mixture).
Interchain Hydrogen Bonding Incorporate a chaotropic salt like LiCl into the washing and coupling solvents.
Difficult Sequence If possible, substitute the problematic residue with a pseudoproline dipeptide to disrupt secondary structure formation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling Reagent ClassExamplesRelative Efficiency for Hindered CouplingsPotential Drawbacks
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh to Very HighHigher cost, potential for guanidinylation side reaction.[3]
Phosphonium Salts PyBOP, PyAOPHighCan be less stable than uronium salts.
Carbodiimides + Additives DIC/Oxyma, DIC/HOBtModerate to HighSlower reaction rates compared to onium salts, potential for racemization and N-acylurea formation.[11]

Table 2: Recommended Solvents for Coupling of this compound

SolventPropertiesRecommendations
N,N-Dimethylformamide (DMF) Standard SPPS solvent, good swelling for polystyrene resins.Can be less effective for highly aggregated sequences. Ensure use of high-purity, amine-free DMF.[8]
N-Methyl-2-pyrrolidone (NMP) More polar than DMF, excellent solvating properties.Often improves coupling yields for difficult sequences.[8]
DMF / Dichloromethane (DCM) Mixture Balances polarity and resin swelling.A 1:1 mixture can be beneficial for both activation and coupling steps.[11]
DMF / Dimethyl Sulfoxide (DMSO) Mixture Highly polar, disrupts aggregation.Use in mixtures (e.g., 1:1) for particularly challenging sequences.[9]

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test to check for completion of the coupling. If the test is positive, proceed to the next step. If negative, consider a second coupling.

Protocol 2: Double Coupling for Difficult Sequences
  • Follow steps 1-4 of the Standard Coupling Protocol.

  • After the first coupling, wash the resin with DMF (3x).

  • Repeat the amino acid activation (Step 3 of the Standard Protocol) with fresh reagents.

  • Add the newly activated amino acid solution to the resin and couple for another 1-2 hours.

  • Wash the resin as described in Step 5 of the Standard Protocol.

  • Perform a Kaiser test to confirm the completion of the second coupling.

Protocol 3: Microwave-Assisted Coupling
  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and apply microwave irradiation at 75-90°C for 30-180 seconds.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Add a solution of this compound (5 eq.), an appropriate coupling reagent (e.g., HATU, 4.9 eq.), and a base (e.g., DIPEA, 10 eq.) in DMF to the resin. Apply microwave irradiation at 75-90°C for 3-10 minutes.[5]

  • Washing: Wash the resin with DMF.

  • Confirmation: Perform a Kaiser test.

Visualizations

Activation_Pathway Fmoc_AA This compound (Carboxylic Acid) Active_Ester Activated Species (O-acylisourea or Active Ester) Fmoc_AA->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide Coupled Peptide-Resin Active_Ester->Coupled_Peptide Coupling Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Coupled_Peptide

Caption: Activation and coupling pathway for this compound.

Troubleshooting_Workflow Start Start: Coupling of This compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive_Kaiser Positive Result (Incomplete Coupling) Kaiser_Test->Positive_Kaiser Free amines present Negative_Kaiser Negative Result (Coupling Complete) Kaiser_Test->Negative_Kaiser No free amines Double_Couple Perform Double Coupling Positive_Kaiser->Double_Couple Change_Reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Positive_Kaiser->Change_Reagent Increase_Time_Temp Increase Coupling Time/Temperature (or use Microwave) Positive_Kaiser->Increase_Time_Temp Change_Solvent Change to More Polar Solvent (e.g., NMP) Positive_Kaiser->Change_Solvent Proceed Proceed to Next Step Negative_Kaiser->Proceed Double_Couple->Kaiser_Test Re-evaluate Change_Reagent->Kaiser_Test Re-evaluate Increase_Time_Temp->Kaiser_Test Re-evaluate Change_Solvent->Kaiser_Test Re-evaluate

Caption: Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: Synthesis of Dichlorophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorophenylalanine-containing peptides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the unique challenges associated with the synthesis, purification, and analysis of these specialized peptides.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: I am observing low coupling efficiency when incorporating Fmoc-Dichlorophenylalanine (Fmoc-Dcp) into my peptide sequence. What are the possible causes and how can I improve the yield?

Answer:

Low coupling efficiency with Fmoc-Dcp is a common challenge that can be attributed to several factors, primarily steric hindrance and the electronic effects of the dichloro-substituents.

  • Potential Causes:

    • Steric Hindrance: The two chlorine atoms on the phenyl ring increase the bulkiness of the amino acid side chain, which can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is particularly noticeable with sterically hindered adjacent amino acids.

    • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can slightly decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group, potentially slowing down the coupling reaction.

    • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric and electronic challenges posed by dichlorophenylalanine.

  • Solutions:

    • Optimize Coupling Reagents: Employ more potent coupling reagents known for their effectiveness with hindered amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard reagents like HBTU or DIC/HOBt.

    • Increase Equivalents and Reaction Time: Increasing the equivalents of the Fmoc-Dcp amino acid and the coupling reagents (e.g., from 3 to 5 equivalents) can help drive the reaction to completion. Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight for particularly difficult couplings) can also improve yields.

    • Double Coupling: Performing the coupling step twice before proceeding to the next deprotection step is a highly effective strategy to ensure maximum incorporation of the sterically hindered residue.

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions, including racemization.

Question 2: I suspect a side reaction is occurring during the synthesis of my dichlorophenylalanine-containing peptide, but I am unsure what it is. What are the common side reactions to look out for?

Answer:

Besides the common side reactions in solid-phase peptide synthesis (SPPS) like diketopiperazine formation at the dipeptide stage or aspartimide formation, peptides containing dichlorophenylalanine may be susceptible to specific side reactions.

  • Potential Side Reactions:

    • Dehalogenation: Although generally stable, under certain harsh cleavage conditions or with specific reagents, there is a possibility of partial or complete removal of the chlorine atoms from the phenyl ring. This is more likely to occur with prolonged exposure to strong acids or reducing agents.

    • Incomplete Deprotection of Adjacent Residues: The steric bulk of the dichlorophenylalanine side chain might hinder the complete removal of protecting groups from neighboring amino acids, leading to deletion sequences or modified peptides.

    • Formation of N-acylurea: When using carbodiimide-based coupling reagents like DCC or DIC, there is a risk of the activated amino acid rearranging to form a stable N-acylurea, which is unreactive and terminates the peptide chain.

  • Troubleshooting and Prevention:

    • Optimize Cleavage: Use a well-established cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and minimize the cleavage time to what is necessary for complete deprotection and resin removal. To check for dehalogenation, analyze the crude product by mass spectrometry to see if there are unexpected masses corresponding to the loss of one or two chlorine atoms.

    • Ensure Complete Deprotection: After the deprotection step following the coupling of dichlorophenylalanine, perform a thorough wash and consider a slightly longer deprotection time for the subsequent amino acid to ensure the N-terminal amine is fully accessible.

    • Choose Appropriate Coupling Reagents: To avoid N-acylurea formation, it is often recommended to use aminium/uronium or phosphonium-based coupling reagents (e.g., HATU, HCTU) instead of carbodiimides for the incorporation of dichlorophenylalanine.

Question 3: My dichlorophenylalanine-containing peptide is difficult to purify by HPLC. I'm observing broad peaks and poor separation. What can I do?

Answer:

The hydrophobic nature of the dichlorophenylalanine residue can significantly impact the chromatographic behavior of the peptide, often leading to purification challenges.

  • Potential Causes:

    • Increased Hydrophobicity: The dichlorophenyl group is highly hydrophobic, which can cause strong interactions with the C18 stationary phase of the HPLC column. This can lead to peak broadening and poor resolution.

    • Peptide Aggregation: The increased hydrophobicity can promote aggregation of the peptide, both in solution and on the HPLC column, further contributing to poor peak shape and recovery.

    • Co-elution with Similar Impurities: Deletion sequences or peptides with other modifications that do not significantly alter the overall hydrophobicity may co-elute with the desired product.

  • Solutions:

    • Modify HPLC Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the separation of closely eluting species.

    • Adjust Mobile Phase Additives: While TFA is standard, experimenting with other ion-pairing agents like formic acid might alter the selectivity and improve peak shape.

    • Change Stationary Phase: If a standard C18 column does not provide adequate separation, consider using a column with a different stationary phase, such as C8 or a phenyl-hexyl column, which may offer different selectivity for hydrophobic peptides.

    • Optimize Sample Dissolution: Ensure the crude peptide is fully dissolved before injection. Peptides with high hydrophobicity may require a small amount of organic solvent like DMSO or acetonitrile (B52724) for complete dissolution.[1][2][3][4][5]

    • Use Chaotropic Agents: In cases of severe aggregation, the addition of a small amount of a chaotropic agent like guanidinium (B1211019) chloride to the sample solvent can help disrupt aggregates, but ensure it is compatible with your HPLC system.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides containing dichlorophenylalanine?

The primary challenges stem from the properties of the dichlorophenylalanine residue itself:

  • Steric Hindrance: The bulky dichlorophenyl group can lead to slower and less efficient coupling reactions.[6][7]

  • Increased Hydrophobicity: This can cause solubility issues for both the protected amino acid and the final peptide, as well as difficulties during purification.[8]

  • Potential for Side Reactions: While generally stable, the halogenated ring introduces the possibility of dehalogenation under certain conditions.

Q2: Which coupling reagents are recommended for incorporating Fmoc-Dichlorophenylalanine?

For optimal results, high-reactivity coupling reagents are recommended. The following table summarizes some suitable options:

Coupling ReagentClassKey Advantages
HATU Aminium/UroniumHigh coupling efficiency, especially for hindered amino acids.
HCTU Aminium/UroniumFast reaction times and good performance with difficult couplings.
COMU Aminium/UroniumHigh reactivity and formation of soluble byproducts.
PyBOP PhosphoniumEffective for sterically hindered couplings with reduced risk of guanidinylation.

Q3: Are there any specific considerations for the cleavage and deprotection of dichlorophenylalanine-containing peptides?

Standard cleavage cocktails containing trifluoroacetic acid (TFA) are generally effective. However, to minimize the risk of dehalogenation, it is advisable to:

  • Use a scavenger like triisopropylsilane (B1312306) (TIS).

  • Keep the cleavage time to the minimum required for complete deprotection and removal from the resin (typically 2-3 hours).

  • Perform the cleavage at room temperature.

Q4: How does the presence of dichlorophenylalanine affect the analysis of the peptide by mass spectrometry?

The presence of chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For a dichlorinated compound, you will observe a cluster of peaks with a specific intensity ratio, which can be a useful diagnostic tool to confirm the incorporation of the dichlorophenylalanine residue. The fragmentation pattern in MS/MS analysis might also be influenced by the presence of the halogenated ring.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Dichlorophenylalanine using HATU

This protocol outlines a standard procedure for coupling Fmoc-Dcp to a growing peptide chain on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Dichlorophenylalanine (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex briefly. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), a second coupling is recommended.

  • Washing:

    • After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

Protocol 2: General Purification of a Dichlorophenylalanine-Containing Peptide by RP-HPLC

This protocol provides a general guideline for the purification of a crude dichlorophenylalanine-containing peptide.[14][15][16][17][18]

  • Sample Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity of dichlorophenylalanine, a small percentage of acetonitrile or DMSO in water may be necessary for complete dissolution.[1][2][3][4][5]

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is recommended. For example, a linear gradient of 20% to 50% B over 30 minutes. The optimal gradient will depend on the specific peptide sequence.

    • Flow Rate: Typically 1 mL/min for an analytical column and scaled up accordingly for preparative columns.

    • Detection: UV detection at 220 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage_purification Cleavage and Purification Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Dcp-OH HATU/DIPEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Repeat->Deprotection n-1 times Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis FinalProduct Lyophilized Pure Peptide Analysis->FinalProduct

Caption: General workflow for the synthesis of dichlorophenylalanine-containing peptides.

troubleshooting_workflow Start Low Coupling Efficiency with Fmoc-Dcp CheckReagents Are you using a high-reactivity coupling reagent (e.g., HATU, HCTU)? Start->CheckReagents UsePotentReagent Switch to HATU, HCTU, or COMU CheckReagents->UsePotentReagent No CheckEquivalents Are you using sufficient equivalents of AA and reagents? CheckReagents->CheckEquivalents Yes UsePotentReagent->CheckEquivalents IncreaseEquivalents Increase equivalents to 4-5x CheckEquivalents->IncreaseEquivalents No DoubleCouple Perform a double coupling CheckEquivalents->DoubleCouple Yes IncreaseEquivalents->DoubleCouple ExtendReactionTime Extend coupling time (4h or overnight) DoubleCouple->ExtendReactionTime ProblemSolved Problem Resolved ExtendReactionTime->ProblemSolved

Caption: Troubleshooting decision tree for low coupling efficiency.

References

preventing racemization of Fmoc-D-Phe(3,4-DiCl)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization of Fmoc-D-Phe(3,4-DiCl)-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a single, pure enantiomer of an amino acid (e.g., the D-form of 3,4-Dichlorophenylalanine) is converted into a mixture of both its D and L forms during a chemical reaction. In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can drastically alter the peptide's three-dimensional structure and biological activity.

Q2: Why is this compound particularly susceptible to racemization?

A2: The susceptibility of an amino acid to racemization is largely influenced by the ease with which the proton on its alpha-carbon (the chiral center) can be removed. The two electron-withdrawing chlorine atoms on the phenyl ring of this compound increase the acidity of this alpha-proton. This makes it more easily abstracted by bases present in the coupling reaction mixture, leading to a higher risk of racemization.

Q3: What are the primary chemical mechanisms leading to racemization during coupling?

A3: There are two main pathways for racemization during peptide coupling:

  • Oxazolone Formation: This is the most common mechanism. The activated carboxyl group of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and readily removed by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either side, resulting in a mixture of D and L isomers.

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent determines the nature of the activated intermediate and its susceptibility to racemization. Onium salt reagents like HATU, HBTU, and COMU are generally preferred over carbodiimides (e.g., DIC, DCC) alone, as they rapidly convert the amino acid into a less reactive and more stable active ester, reducing the lifetime of the highly reactive species that are prone to racemization. For particularly sensitive amino acids, reagents like COMU and DEPBT have been shown to be superior in minimizing racemization.

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: Bases are necessary to activate the coupling reagent and to neutralize protonated amines. However, bases can also directly promote racemization by abstracting the alpha-proton. The strength and steric hindrance of the base are critical factors. Strong, non-hindered bases like DBU and DIPEA can significantly increase racemization. Weaker and more sterically hindered bases, such as N-methylmorpholine (NMM), 2,4,6-trimethylpyridine (B116444) (TMP, collidine), and 2,6-dimethylpyridine (B142122) (DMP), are recommended to minimize this side reaction.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of L-Phe(3,4-DiCl) isomer detected in the final peptide.The coupling conditions are too harsh, promoting racemization.1. Optimize Coupling Reagent and Base Combination: Switch to a proven low-racemization coupling reagent such as COMU or DEPBT in combination with a sterically hindered base like TMP or DMP.[1] 2. Lower the Reaction Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C to room temperature) to decrease the rate of racemization.[2] 3. Minimize Pre-activation Time: Add the coupling reagents to the amino acid solution immediately before adding it to the resin to reduce the time the activated amino acid is exposed to basic conditions.
Racemization still observed with optimized reagents.The base concentration is too high or the reaction time is too long.1. Reduce Base Equivalents: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 2 equivalents of a hindered base are sufficient. 2. Monitor Reaction Progress: Carefully monitor the coupling reaction and stop it as soon as it is complete to avoid prolonged exposure to basic conditions.
Inconsistent results between synthesis batches.Variability in reagent quality or reaction setup.1. Use High-Purity Reagents: Ensure that the this compound, coupling reagents, bases, and solvents are of high purity and anhydrous. 2. Standardize Protocols: Maintain consistent reaction parameters, including reagent concentrations, reaction times, and temperature, across all syntheses.

Quantitative Data on Racemization

Coupling ReagentBase% Correct Diastereomer (L-Phg)
HATUDIPEA76%
HBTUDIPEA72%
PyBOPDIPEA71%
COMUDIPEA92%
HATUNMM84%
HATUTMP92%
COMU TMP >98%
DEPBT DIPEA 90%

Data adapted from a study on Fmoc-L-Phg-OH coupling, which is a good proxy for the D-enantiomer.[1]

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).

Reagents and Materials:

  • This compound

  • Resin with a free N-terminal amine

  • Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: 2,4,6-Trimethylpyridine (TMP) or Collidine

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. If the resin has an N-terminal Fmoc group, perform deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid and Reagent Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add COMU (3 equivalents) to the amino acid solution.

    • Add TMP (4 equivalents) to the solution.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the washed and drained resin.

    • Agitate the reaction mixture under a nitrogen atmosphere at room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). The coupling is typically complete within 1-2 hours.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove any unreacted reagents and byproducts.

  • Proceed with the next step in the SPPS cycle.

Visualizations

Troubleshooting Workflow for Racemization

G Troubleshooting Workflow for Racemization of this compound start High Racemization Detected reagent_check Evaluate Coupling Reagent and Base start->reagent_check reagent_solution Switch to COMU/TMP or DEPBT/DMP reagent_check->reagent_solution temp_check Lower Coupling Temperature temp_solution Perform coupling at 0°C to RT temp_check->temp_solution time_check Minimize Pre-activation and Coupling Time time_solution Add reagents just before coupling; Monitor closely time_check->time_solution reagent_solution->temp_check temp_solution->time_check recheck Re-analyze for Racemization time_solution->recheck recheck->reagent_check Still High end Racemization Minimized recheck->end Successful

Caption: A logical workflow for troubleshooting high levels of racemization.

Racemization Mechanism via Oxazolone Formation

G Mechanism of Racemization via Oxazolone Intermediate cluster_0 This compound Activation cluster_1 Cyclization cluster_2 Base-catalyzed Enolization cluster_3 Protonation and Ring Opening Activated_AA Activated D-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone -H2O Enolate Achiral Enolate Oxazolone->Enolate + Base, - H+ D_Peptide Desired D-Peptide Enolate->D_Peptide + H+, + R-NH2 L_Peptide Racemized L-Peptide Enolate->L_Peptide + H+, + R-NH2

Caption: The primary pathway for racemization during peptide coupling.

References

Technical Support Center: Troubleshooting Aggregation of Peptides with Chlorinated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing chlorinated phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing chlorinated phenylalanine aggregating?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) and after purification is often caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[1] The incorporation of chlorinated phenylalanine can exacerbate this issue due to:

  • Increased Hydrophobicity: The chlorine atom increases the hydrophobicity of the phenylalanine side chain, promoting hydrophobic interactions that can drive aggregation.[2][3]

  • Altered Electrostatics: The electronegative chlorine atom can alter the electrostatic potential of the phenyl ring, potentially influencing intermolecular interactions.[4][5]

  • π-π Stacking: The aromatic rings of phenylalanine residues can interact through π-π stacking, a phenomenon that can be influenced by halogenation and contribute to self-assembly.[6][7]

  • Sequence-Dependence: Aggregation is highly dependent on the overall peptide sequence. Hydrophobic stretches and sequences with a high propensity for β-sheet formation are particularly susceptible.[1][8]

Q2: How can I predict if my peptide sequence with chlorinated phenylalanine is likely to aggregate?

A2: While precise prediction is challenging, several factors can indicate a higher likelihood of aggregation:[1][8][9]

  • High Hydrophobic Content: A significant percentage of hydrophobic residues in the sequence.

  • β-Sheet Propensity: The presence of amino acid sequences known to favor the formation of β-sheets.

  • Peptide Length: Aggregation is less common in peptides shorter than five residues but becomes more probable as the chain elongates.[2][8]

  • Aggregation Prediction Algorithms: Several online tools can analyze a primary sequence to predict aggregation-prone regions (APRs).[9]

Q3: What are the initial steps to solubilize an aggregated peptide containing chlorinated phenylalanine?

A3: For peptides that have already aggregated, particularly after lyophilization, a systematic approach to solubilization is necessary.

  • Test with a Small Amount: Always begin by testing the solubility of a small portion of your peptide.[2]

  • Start with Aqueous Buffers: For peptides with a sufficient number of charged residues, attempt to dissolve them in sterile water or a buffer like Tris or phosphate (B84403) buffer at pH 7.[2]

  • Use Organic Solvents for Hydrophobic Peptides: If the peptide is insoluble in aqueous solutions, use a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[2][3] Once dissolved, slowly add your aqueous buffer to the desired concentration.

  • Consider Stronger Solvents: For highly intractable peptides, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be effective at disaggregation.[1] The solvent is then typically removed by evaporation.

  • Sonication and Warming: Gentle sonication or warming (below 40°C) can aid in the dissolution process.[2]

Troubleshooting Guides

Issue 1: Slow or Incomplete Coupling/Deprotection During Solid-Phase Peptide Synthesis (SPPS)

This is often an indication of on-resin aggregation, where the growing peptide chains fold and interact, making the N-terminus inaccessible.

Potential Cause Recommended Solution(s)
Intermolecular Hydrogen Bonding 1. Switch Solvents: Change the synthesis solvent to N-methylpyrrolidone (NMP) or add DMSO.[8] 2. Elevated Temperature: Perform the coupling reaction at a higher temperature.[8] 3. Chaotropic Salts: Add chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonds.[8][10]
Secondary Structure Formation 1. Incorporate "Kink" Residues: Introduce pseudoproline dipeptides to disrupt the formation of β-sheets.[8] 2. Backbone Protection: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids every 6-7 residues to physically block hydrogen bonding.[1][8]
Resin Effects 1. Lower Substitution Resin: Resynthesize the peptide on a resin with a lower substitution level.[8] 2. Alternative Resins: Consider using resins like TentaGel that are designed to minimize aggregation.[8]
Issue 2: Peptide Precipitates Out of Solution After Purification and Lyophilization

This is a common issue for hydrophobic peptides, including those containing chlorinated phenylalanine.

| Solubility of Peptides Containing Chlorinated Phenylalanine | | :--- | :--- | | Peptide Characteristics | Recommended Solubilization Strategy | | Hydrophilic (>25% charged residues) | 1. Start with sterile deionized water. 2. If solubility is low, try an appropriate aqueous buffer (e.g., phosphate or Tris buffer at pH 7).[2] | | Hydrophobic (>50% hydrophobic residues) | 1. Dissolve the peptide in a minimal amount of DMSO, DMF, or ACN.[2][3] 2. Slowly add the aqueous buffer to the desired concentration while vortexing. 3. If precipitation occurs, lyophilize and re-attempt dissolution in a higher concentration of the organic solvent.[3] | | Acidic (Net negative charge) | 1. Attempt to dissolve in a basic buffer (pH > 7). 2. A dilute (10%) solution of ammonium (B1175870) hydroxide (B78521) or ammonium bicarbonate can be used.[3] | | Basic (Net positive charge) | 1. Attempt to dissolve in an acidic buffer (pH < 7). 2. A dilute (10%) solution of acetic acid or 0.1% TFA can be used.[3] | | Highly Aggregation-Prone | 1. For peptides that are difficult to dissolve even in organic solvents, consider using a mixture of TFA and HFIP to break up aggregates.[1] 2. After dissolution, evaporate the solvent and then proceed with the appropriate solubilization protocol. |

Experimental Protocols

Protocol 1: Disaggregation of Peptides Using HFIP

This protocol is intended for highly aggregated peptides that are insoluble in standard solvents.[1][11]

  • Dissolution: Dissolve the lyophilized peptide in hexafluoroisopropanol (HFIP).

  • Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas. This will leave a peptide film.

  • Resolubilization in DMSO: Redissolve the peptide film in DMSO to maintain a dissociated state.[11]

  • Buffer Exchange (Optional): If DMSO is incompatible with downstream applications, the solvent can be exchanged into an aqueous buffer using a desalting column.[11]

  • Concentration Measurement: Determine the final peptide concentration using a suitable method like the Bradford assay.[11]

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Kinetics

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.[9]

  • Reagent Preparation:

    • Prepare a stock solution of the peptide at the desired concentration in the appropriate buffer.

    • Prepare a stock solution of Thioflavin T (ThT).

  • Assay Setup:

    • In a multi-well plate, mix the peptide solution with the ThT solution.

    • Include control wells with buffer and ThT only.

  • Measurement:

    • Use a plate reader to measure the fluorescence intensity at set intervals (e.g., every 15 minutes) for a specified duration (e.g., 50 hours).[12]

    • Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.[12]

    • Incubate the plate at 37°C, with orbital shaking to promote aggregation.[12]

  • Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau.[9][13]

Visualizations

AggregationMechanisms cluster_driving_forces Driving Forces Monomer Soluble Peptide (with Chlorinated Phe) Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Oligomer->Monomer Dissociation Fibril Insoluble Fibrils (β-sheet rich) Oligomer->Fibril Elongation Hydrophobic Increased Hydrophobicity Hydrophobic->Monomer PiStacking π-π Stacking PiStacking->Monomer HBonding Intermolecular H-Bonding HBonding->Monomer

Caption: Potential mechanisms of peptide aggregation with chlorinated phenylalanine.

TroubleshootingWorkflow Start Peptide Aggregation Observed CheckSynthesis During SPPS? Start->CheckSynthesis PostPurification Post-Purification / Solubilization CheckSynthesis->PostPurification No SPPS_Solutions Modify Synthesis Conditions: - Chaotropic salts - Backbone protection - Different solvents/resins CheckSynthesis->SPPS_Solutions Yes Solubilization_Strategy Systematic Solubilization: 1. Aqueous Buffer 2. Organic Solvent (DMSO, DMF) 3. Stronger Solvents (HFIP) PostPurification->Solubilization_Strategy Characterize Characterize Aggregation (ThT, HPLC, CD) SPPS_Solutions->Characterize Solubilization_Strategy->Characterize End Optimized Protocol Characterize->End

Caption: Troubleshooting workflow for aggregating peptides.

References

Technical Support Center: Cleavage of Peptides Containing 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cleavage of synthetic peptides containing the non-canonical amino acid 3,4-dichlorophenylalanine (Dcp).

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing 3,4-Dichlorophenylalanine?

A1: A standard and robust cleavage cocktail for most peptides, including those with electron-deficient aromatic residues like 3,4-Dichlorophenylalanine, is Reagent K or a modification thereof. The electron-withdrawing nature of the chlorine atoms can make the phenyl ring less susceptible to electrophilic attack, but standard scavengers are still crucial to prevent side reactions involving other sensitive residues in the peptide sequence.

Q2: Are there any specific side reactions to be aware of when cleaving peptides with 3,4-Dichlorophenylalanine?

A2: While 3,4-Dichlorophenylalanine itself is relatively stable, the primary concerns during cleavage are the same as with other peptides: incomplete removal of protecting groups and modification of sensitive amino acids (e.g., Trp, Met, Cys, Tyr) by cationic species generated during the cleavage process. The dichlorophenyl ring is less prone to alkylation than an unprotected tryptophan, but the presence of other reactive residues necessitates the use of appropriate scavengers.

Q3: How can I monitor the completeness of the cleavage and deprotection?

A3: It is highly recommended to perform a small-scale trial cleavage on a small amount of resin (10-20 mg).[1] The cleaved peptide can then be analyzed by analytical HPLC and mass spectrometry (MS) to confirm the correct molecular weight and assess purity. This allows for optimization of the cleavage time and cocktail composition before committing the entire batch.

Q4: Does the presence of 3,4-Dichlorophenylalanine require a longer cleavage time?

A4: Typically, the presence of 3,4-Dichlorophenylalanine itself should not necessitate a longer cleavage time. Standard cleavage times of 2-4 hours at room temperature are usually sufficient.[2] However, the overall peptide sequence and the types of protecting groups on other amino acids are the primary determinants of the required cleavage duration. For instance, peptides containing multiple arginine residues with Pmc or Pbf protecting groups might require longer cleavage times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low peptide yield after precipitation 1. Incomplete cleavage from the resin. 2. Peptide is soluble in the precipitation solvent (e.g., diethyl ether). 3. Reattachment of the peptide to the resin.1. Increase cleavage time or use a stronger acid cocktail (use with caution). 2. Try a different precipitation solvent, such as cold methyl-t-butyl ether (MTBE). Ensure the ether is ice-cold. 3. Ensure an adequate concentration of scavengers is used, especially if C-terminal Trp, Tyr, or Met are present.[2]
Presence of unexpected peaks in HPLC 1. Incomplete removal of side-chain protecting groups. 2. Side reactions (e.g., oxidation of Met, alkylation of Trp). 3. Deletion sequences from synthesis.1. Extend cleavage time or use a more effective scavenger cocktail. Analyze by MS to identify the mass of the side-product. 2. Use a cocktail with appropriate scavengers (e.g., EDT for Cys, thioanisole (B89551) for Trp).[3] Reagent K is a good general choice. 3. This is a synthesis issue, not a cleavage issue. Re-evaluate coupling protocols.
Mass spectrometry shows mass +72 Da (t-Bu) or +16 Da (oxidation) 1. Incomplete removal of t-butyl protecting groups (from Tyr, Ser, Thr, Asp, Glu). 2. Oxidation of methionine to methionine sulfoxide.1. Increase cleavage time. Ensure sufficient scavenger (TIS) is present. 2. Use a cleavage cocktail containing a reducing agent like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT).[3][4] Consider using a specialized cocktail for methionine-containing peptides.[5]
Discoloration of the cleavage cocktail (e.g., yellow, purple) 1. Formation of carbocations from protecting groups (e.g., Trityl group from His, Cys, Asn, Gln). 2. Oxidation of tryptophan.1. This is often normal and indicates the cleavage is proceeding. The color should be quenched by the scavengers. 2. Minimize exposure to air and light. Use a cocktail containing scavengers that protect tryptophan, such as thioanisole or EDT.

Experimental Protocols

Protocol 1: Standard Cleavage with Modified Reagent K

This protocol is a robust starting point for peptides containing 3,4-Dichlorophenylalanine and other sensitive residues.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Water (deionized)

  • Triisopropylsilane (TIS)

  • Cold diethyl ether or methyl-t-butyl ether (MTBE)

  • Reaction vessel (with a frit and cap)

  • Shaker or rocker

Cleavage Cocktail Composition (Modified Reagent K):

ReagentVolume/Weight %Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage agent
Phenol5%Scavenger for carbocations
Thioanisole5%Scavenger, protects Trp
Water5%Promotes cleavage, scavenger
1,2-Ethanedithiol (EDT)2.5%Scavenger, protects Cys and Met

Procedure:

  • Place the dry peptidyl-resin in a suitable reaction vessel.

  • Prepare the cleavage cocktail fresh by combining the reagents in the specified proportions in a fume hood. Caution: TFA is highly corrosive. Wear appropriate personal protective equipment (PPE).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Seal the vessel and allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.

  • Filter the cleavage mixture away from the resin into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a stirred, cold (-20°C) solution of diethyl ether or MTBE (at least 10 times the volume of the TFA solution).

  • A white precipitate of the peptide should form.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide pellet with cold ether several times to remove residual scavengers and TFA.

  • Dry the crude peptide under vacuum.

Visualizations

Cleavage_Workflow Resin Peptidyl-Resin Cleavage Cleavage Reaction (2-4 hours) Resin->Cleavage Cocktail Prepare Cleavage Cocktail Cocktail->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Wash_Dry Wash and Dry Crude Peptide Precipitation->Wash_Dry Analysis HPLC/MS Analysis Wash_Dry->Analysis

Caption: General workflow for the cleavage and workup of synthetic peptides.

Troubleshooting_Logic Start Low Yield or Purity? Check_Mass Analyze by MS Start->Check_Mass Incomplete_Deprotection Incomplete Deprotection (+ protecting group mass) Check_Mass->Incomplete_Deprotection Mass Incorrect Side_Reactions Unexpected Mass (e.g., +16, alkylation) Check_Mass->Side_Reactions Mass Incorrect Correct_Mass Correct Mass, Low Yield Check_Mass->Correct_Mass Mass Correct Extend_Time Increase Cleavage Time Incomplete_Deprotection->Extend_Time Modify_Cocktail Modify Scavenger Cocktail Side_Reactions->Modify_Cocktail Optimize_Precipitation Optimize Precipitation (e.g., change solvent) Correct_Mass->Optimize_Precipitation

Caption: A logical flow for troubleshooting common peptide cleavage issues.

References

Technical Support Center: Mass Spectrometry of Peptides Containing Fmoc-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-D-Phe(3,4-DiCl)-OH and analyzing them by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass spectrometry signals for my peptide containing this compound?

A1: The primary signal you should look for is the protonated molecular ion, [M+H]⁺. Depending on the peptide's sequence and the ionization conditions, you may also observe multiply charged ions, such as [M+2H]²⁺. The molecular weight of this compound is 458.3 g/mol . Remember to add the mass of the rest of your peptide sequence and the mass of a proton (1.0078 Da) to calculate the expected m/z value.

Q2: I am observing peaks that do not correspond to my target peptide. What could they be?

A2: Unidentified peaks in your mass spectrum are often due to the formation of adducts, which are ions formed by the interaction of your peptide with other molecules in the sample.[1] Common adducts in peptide mass spectrometry include those with sodium ([M+Na]⁺), potassium ([M+K]⁺), and other salts.[2][3] Additionally, byproducts from the peptide synthesis, particularly from the deprotection of the Fmoc group, can also appear as unexpected peaks.

Q3: Where do these adducts come from?

A3: Adducts can originate from various sources. Sodium and potassium ions are ubiquitous and can be introduced from glassware, solvents, and sample handling.[2][3] Other sources can include buffers and salts used during sample preparation and purification.

Q4: Can the this compound residue itself cause specific adducts or fragments?

A4: While there is no specific literature detailing adducts unique to this compound, the dichlorinated phenyl ring could potentially interact with certain matrices or solvents, although this is less common than simple salt adducts. The Fmoc protecting group itself can be a source of byproducts if cleavage is incomplete or if side reactions occur during synthesis or sample preparation.[4][5]

Q5: How can I minimize the formation of sodium and potassium adducts?

A5: To minimize alkali metal adducts, use high-purity solvents (e.g., LC-MS grade), plastic containers instead of glass where possible, and add a small amount of a volatile acid like formic acid (typically 0.1%) to your mobile phase.[2][3] The protons from the acid will compete with the metal ions for adduction to the peptide, thereby increasing the signal of your desired protonated molecule.[2] Desalting the sample prior to MS analysis can also be very effective.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of peptides containing this compound.

Issue 1: High Abundance of Sodium and Potassium Adducts

Symptoms:

  • The most intense peaks in the spectrum correspond to [M+Na]⁺ and/or [M+K]⁺.

  • The intensity of the desired [M+H]⁺ peak is significantly reduced.[2]

Possible Causes:

  • Contamination from glassware.[1]

  • Impurities in solvents or reagents.[2]

  • High salt concentration in the sample from previous purification steps.

Solutions:

  • Use appropriate labware: Whenever possible, use certified low-metal-ion plastic containers for sample and mobile phase preparation.[3]

  • High-purity solvents: Use LC-MS grade water, acetonitrile, and methanol.

  • Acidify the mobile phase: Add 0.1% formic acid to your mobile phases to enhance protonation.[2]

  • Sample desalting: Use a C18 ZipTip or a similar solid-phase extraction method to desalt your peptide sample before analysis.[6]

Issue 2: Observation of Peaks Related to Fmoc-Group Byproducts

Symptoms:

  • Peaks corresponding to the Fmoc group (m/z 222) or its derivatives are present in the spectrum.

  • Peaks indicating incomplete removal of the Fmoc group from your peptide of interest.

Possible Causes:

  • Incomplete deprotection during solid-phase peptide synthesis.[5]

  • Degradation of the Fmoc group during storage or sample preparation.

  • In-source fragmentation of the Fmoc-peptide.

Solutions:

  • Optimize deprotection: Ensure sufficient reaction time and appropriate reagents for Fmoc group removal during synthesis.[4][5]

  • Proper sample handling: Prepare samples fresh and avoid prolonged storage in solutions where degradation might occur.

  • Gentle ionization conditions: Use the softest ionization conditions possible in the mass spectrometer to minimize in-source fragmentation.

Quantitative Data Summary

The following table summarizes the mass-to-charge ratio (m/z) shifts for common adducts observed in peptide mass spectrometry. "M" represents the neutral molecular weight of your peptide.

Adduct/ModificationChargem/z Shift from [M+H]⁺
Sodium Adduct+1+21.98
Potassium Adduct+1+37.96
Dimer+1+M
Loss of Water+1-18.01
Incomplete Fmoc removal+1+222.07

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS
  • Dissolve the peptide: Dissolve the lyophilized peptide containing this compound in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Dilute the sample: Further dilute the stock solution to a final concentration of 1-10 µM using the same solvent.

  • Vortex: Gently vortex the sample to ensure it is fully dissolved.

  • Transfer to autosampler vial: Transfer the final solution to a low-binding polypropylene (B1209903) autosampler vial.

  • Analyze promptly: Analyze the sample by ESI-MS as soon as possible to minimize potential degradation.

Protocol 2: Troubleshooting Adduct Formation
  • Identify the adduct: Calculate the mass difference between your expected [M+H]⁺ peak and the unknown peak. Compare this difference to the masses of common adducts (see table above).

  • Source determination:

    • Solvent/System Contamination: Prepare a fresh mobile phase using new, unopened LC-MS grade solvents and run a blank injection. If the adduct peaks disappear, your previous solvents were contaminated.

    • Sample Contamination: If the adduct peaks persist in your sample but not in the blank, the contamination is within your sample. Proceed with sample desalting.

  • Sample Desalting (using C18 ZipTip):

    • Wet the ZipTip with acetonitrile, then equilibrate with 0.1% formic acid in water.

    • Bind your peptide to the ZipTip by pipetting the sample up and down.

    • Wash the ZipTip with 0.1% formic acid in water to remove salts.

    • Elute the desalted peptide with 50:50 acetonitrile:water with 0.1% formic acid.

  • Re-analyze: Analyze the desalted sample by ESI-MS.

Visualizations

Adduct_Troubleshooting_Workflow Troubleshooting Workflow for Adducts start Unexpected Peak Observed in Mass Spectrum calculate_mass_diff Calculate Mass Difference (Observed m/z - Expected [M+H]⁺ m/z) start->calculate_mass_diff is_common_adduct Is it a Common Adduct? (e.g., +21.98 for Na⁺) calculate_mass_diff->is_common_adduct check_synthesis_byproducts Investigate Synthesis Byproducts (e.g., Incomplete Fmoc removal) is_common_adduct->check_synthesis_byproducts No run_blank Run Blank Injection with Fresh Solvents is_common_adduct->run_blank Yes reanalyze Re-analyze Sample check_synthesis_byproducts->reanalyze No/Unsure review_synthesis Review Synthesis Protocol and Purification Data check_synthesis_byproducts->review_synthesis Yes adduct_in_blank Adduct Present in Blank? run_blank->adduct_in_blank system_contamination Source: System/Solvent Contamination Action: Replace Solvents/Clean System adduct_in_blank->system_contamination Yes sample_contamination Source: Sample Contamination adduct_in_blank->sample_contamination No end Problem Resolved system_contamination->end desalt_sample Desalt Sample (e.g., C18 ZipTip) sample_contamination->desalt_sample desalt_sample->reanalyze reanalyze->end review_synthesis->reanalyze

Caption: Troubleshooting workflow for identifying and mitigating adduct formation.

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Phe(3,4-DiCl)-OH and Other Halogenated Phenylalanine Derivatives in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties. Halogenation of phenylalanine residues, in particular, has emerged as a key strategy to modulate the hydrophobicity, metabolic stability, and biological activity of peptides. This guide provides a comparative analysis of Fmoc-D-Phe(3,4-DiCl)-OH and other halogenated phenylalanine derivatives, supported by experimental data and detailed protocols to inform the rational design of next-generation peptide therapeutics.

Introduction to Halogenated Phenylalanine Derivatives

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring of phenylalanine can profoundly influence the physicochemical properties of the amino acid and, consequently, the peptide in which it is incorporated. This modification can lead to:

  • Enhanced Hydrophobicity: Increasing the hydrophobic character of a peptide can improve its interaction with biological membranes and hydrophobic pockets of target proteins.

  • Improved Metabolic Stability: The presence of halogens can sterically hinder the action of proteases, leading to a longer in vivo half-life of the peptide.[1][2]

  • Modulated Biological Activity: Halogenation can alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with biological targets and enhanced potency.

  • Conformational Control: Halogen bonds can act as weak, directional interactions that help to stabilize specific peptide conformations, which can be crucial for receptor recognition and binding.[3][4]

This compound is a derivative of D-phenylalanine that features two chlorine atoms on the phenyl ring and is protected with the fluorenylmethoxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).[5][6] The dichloro-substitution offers a distinct combination of steric bulk and electronic effects compared to its mono-halogenated or fluorinated counterparts.

Comparative Data

Physicochemical Properties: A Hydrophobicity Comparison

The hydrophobicity of halogenated phenylalanine derivatives can be experimentally estimated by their retention time in reversed-phase high-performance liquid chromatography (RP-HPLC). A longer retention time generally indicates greater hydrophobicity. The following table summarizes the retention times for a selection of Fmoc-protected halogenated phenylalanine derivatives.

Amino Acid DerivativeHalogenation PatternHPLC Retention Time (tR, min)[7]
Fmoc-Phe-OHUnsubstituted14.38
Fmoc-Phe(4-F)-OHMono-fluoro15.44
Fmoc-Phe(2,3,5,6-F4)-OHTetra-fluoro15.81
Fmoc-Phe(3,5-F2)-OHDi-fluoro16.15
Fmoc-Phe(2,3,4,5,6-F5)-OHPenta-fluoro18.57
Fmoc-Phe(4-I, 2,3,5,6-F4)-OHTetra-fluoro, Mono-iodo19.99

Note: Direct comparative HPLC data for this compound under the same experimental conditions was not available in the reviewed literature. However, based on general principles, the dichlorinated derivative is expected to be significantly more hydrophobic than both the unsubstituted and monochlorinated phenylalanine.

Biological Activity: Modulation of Glutamatergic Synaptic Transmission
CompoundBiological EffectPotency[8]
3,5-Dibromo-L-phenylalaninePartial agonist at the NMDA receptor glutamate-binding siteEC50: 331.6 ± 78.6 µM
3,5-Dibromo-L-phenylalanineInhibition of AMPA/kainate mEPSC frequencyIC50: 29.4 ± 4.3 µM

These findings suggest that halogenated phenylalanine derivatives can be potent modulators of key signaling pathways in the central nervous system.

Metabolic Stability in Human Plasma

The stability of peptides in plasma is a critical parameter for their therapeutic potential. While specific data for a peptide series directly comparing the stabilizing effect of different halogenated phenylalanines is limited, the general principle is that modifications that hinder protease recognition can enhance stability. The following table presents representative half-life data for peptides in human plasma, illustrating the range of stabilities that can be achieved.

PeptideModificationHalf-life (t1/2) in human plasma[9]
Peptide 1Tam-labeled43.5 h
Peptide 2Tam-labeled3.2 h
Peptide 3Tam-labeled50.5 h
Peptide 4Tam-labeled> 72 h (approx. 90% intact)

Note: The stability of a peptide is highly sequence-dependent. The incorporation of this compound or other D-amino acids is a well-established strategy to increase proteolytic resistance.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Halogenated Phenylalanine Derivative

This protocol describes the manual Fmoc-based solid-phase synthesis of a generic peptide incorporating a halogenated phenylalanine derivative.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound) (3-4 equivalents relative to resin loading) and a coupling agent such as HCTU (3-4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To confirm the completion of the coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM).

  • Dry the resin under a stream of nitrogen.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol for a Peptide Serum Stability Assay

This protocol provides a method for determining the half-life of a peptide in human serum.

1. Peptide Stock Solution Preparation:

  • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mM.

2. Incubation with Serum:

  • Thaw human serum on ice.

  • In a microcentrifuge tube, dilute the peptide stock solution with human serum to a final peptide concentration of 10-100 µM.

  • Incubate the mixture at 37°C.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the serum-peptide mixture.

4. Protein Precipitation:

  • To stop the enzymatic degradation, precipitate the serum proteins by adding three volumes of ice-cold acetonitrile (B52724) (ACN) or ethanol (B145695) to the aliquot.

  • Vortex the mixture and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

5. Analysis:

  • Carefully transfer the supernatant, which contains the remaining intact peptide, to a new tube.

  • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life (t1/2).[9][10]

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Modulation of Glutamatergic Signaling by Halogenated Phenylalanine Derivatives

Glutamatergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R AMPA/Kainate Receptor Na_Influx Na⁺ Influx AMPA_R->Na_Influx Postsynaptic_Excitation Postsynaptic Excitation Ca_Influx->Postsynaptic_Excitation Na_Influx->Postsynaptic_Excitation Glutamate->NMDA_R Activates Glutamate->AMPA_R Activates Halogenated_Phe Halogenated Phe Derivative Halogenated_Phe->Glutamate_Release Inhibits Halogenated_Phe->NMDA_R Activates (Partial Agonist) Halogenated_Phe->AMPA_R Inhibits

Caption: Proposed modulation of glutamatergic signaling by 3,5-dibromo-L-phenylalanine.[8]

Conclusion

The incorporation of halogenated phenylalanine derivatives, such as this compound, is a versatile and effective strategy in peptide drug discovery. The choice of halogen and substitution pattern allows for the fine-tuning of critical parameters including hydrophobicity, metabolic stability, and biological activity. While direct comparative data across a wide range of halogenated analogs remains an area for further research, the available evidence strongly supports the utility of these building blocks for enhancing the therapeutic potential of peptides. The protocols and data presented in this guide are intended to provide a solid foundation for the rational design and synthesis of novel peptide-based therapeutics with improved pharmacological profiles.

References

The Impact of 3,4-Dichloro Substitution on Tachykinin Receptor Antagonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the bioactivity of a 3,4-dichlorophenyl-containing non-peptide antagonist in comparison to endogenous tachykinin peptides.

The introduction of halogen atoms, particularly chlorine, into pharmacologically active molecules is a common strategy in drug discovery to enhance potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the bioactivity of SCH 206272, a potent, non-peptide tachykinin receptor antagonist featuring a prominent 3,4-dichlorophenyl moiety, against the endogenous peptide agonists for the tachykinin receptors: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This comparison highlights the significant influence of the 3,4-dichloro substitution within a non-peptide scaffold on receptor binding and functional antagonism at tachykinin NK1, NK2, and NK3 receptors.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the binding affinity and functional antagonist activity of SCH 206272 in comparison to the endogenous tachykinin peptides.

Table 1: Tachykinin Receptor Binding Affinity of SCH 206272

CompoundReceptor SubtypeKᵢ (nM)
SCH 206272Human NK₁1.3[1][2]
SCH 206272Human NK₂0.4[1][2]
SCH 206272Human NK₃0.3[1][2]

Kᵢ represents the inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value signifies higher binding affinity.

Table 2: Functional Antagonist Activity of SCH 206272

AntagonistAgonistPreparationReceptorpKₑ
SCH 206272[Met-O-Me] Substance PHuman Pulmonary ArteryNK₁7.7 ± 0.3[1]
SCH 206272Neurokinin AHuman BronchusNK₂8.2 ± 0.3[1]
SCH 206272Substance PGuinea Pig Vas DeferensNK₁7.6 ± 0.2[1]
SCH 206272Neurokinin AGuinea Pig BronchusNK₂7.7 ± 0.2[1]

pKₑ is the negative logarithm of the antagonist's equilibrium dissociation constant, providing a measure of its potency. A higher pKₑ value indicates greater antagonist activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human tachykinin receptor of interest (NK₁, NK₂, or NK₃).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing bovine serum albumin and protease inhibitors, is used.

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]Substance P for NK₁, [¹²⁵I]Neurokinin A for NK₂) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., SCH 206272).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[3][4][5][6]

Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of a compound by assessing its ability to block agonist-induced intracellular calcium release.

General Protocol:

  • Cell Culture: Cells stably expressing the tachykinin receptor of interest are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., SCH 206272) or vehicle.

  • Agonist Stimulation: A specific agonist for the receptor is added to the cells, and the change in intracellular calcium concentration is measured.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the pKₑ value is calculated from the Schild regression analysis of the concentration-response curves.[7][8][9][10][11]

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the tachykinin signaling pathway and the workflows of the key experimental assays.

Tachykinin_Signaling_Pathway cluster_cell Target Cell NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_channel IP3 Receptor IP3->Ca2_channel Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca2 ER->Ca2 Release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) Ca2->Cellular_Response Activates PKC->Cellular_Response Phosphorylates Targets Tachykinin Tachykinin Peptide (SP, NKA, or NKB) Tachykinin->NK_Receptor Binds & Activates Antagonist SCH 206272 (Antagonist) Antagonist->NK_Receptor Binds & Blocks Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay B1 Prepare Cell Membranes with Tachykinin Receptors B2 Incubate Membranes with Radioligand & Test Compound B1->B2 B3 Separate Bound from Free Radioligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki Value B4->B5 C1 Culture Cells Expressing Tachykinin Receptors C2 Load Cells with Calcium-Sensitive Dye C1->C2 C3 Add Antagonist (SCH 206272) C2->C3 C4 Stimulate with Agonist C3->C4 C5 Measure Fluorescence Change C4->C5 C6 Calculate pKb Value C5->C6

References

A Comparative Guide to the Structural Analysis of Peptides Incorporating 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise understanding of peptide structure is fundamental to designing novel therapeutics with improved efficacy and stability. The introduction of unnatural amino acids, such as 3,4-dichlorophenylalanine (Phe(3,4-Cl₂)), offers a powerful tool to modulate peptide conformation and biological activity. This guide provides a comparative overview of the structural analysis of peptides containing Phe(3,4-Cl₂), detailing common experimental techniques and presenting a framework for comparative analysis.

The incorporation of halogen atoms, particularly chlorine, onto the phenyl ring of phenylalanine can significantly influence peptide structure through steric and electronic effects. These effects can alter folding patterns, receptor binding affinities, and proteolytic stability. A thorough structural analysis is therefore crucial to understanding the impact of this modification.

Comparative Analysis of Structural Features

While specific experimental data for a wide range of peptides containing 3,4-dichlorophenylalanine is limited in publicly available literature, we can extrapolate the expected structural impact and compare it with peptides containing native phenylalanine or other modified residues.

FeaturePeptide with Phenylalanine (Phe)Peptide with 3,4-Dichlorophenylalanine (Phe(3,4-Cl₂))Alternative: Peptide with p-Fluorophenylalanine (Phe(4-F))
Aromatic Ring Electron Density NormalElectron-withdrawn due to chlorine atomsElectron-withdrawn due to fluorine atom
Potential for Halogen Bonding NoneYes, with electron-rich atoms (e.g., carbonyl oxygen)Yes, though generally weaker than with chlorine
Steric Hindrance ModerateIncreased due to two chlorine atomsMinimally increased
Hydrophobicity HighSignificantly increasedModerately increased
Conformational Preference Flexible, can adopt various secondary structuresPotentially more constrained due to steric bulk and halogen bonding, may favor specific turn or helical structures.Can subtly alter conformational preferences

Experimental Methodologies for Structural Elucidation

A multi-faceted approach employing several biophysical techniques is essential for a comprehensive structural analysis of peptides containing 3,4-dichlorophenylalanine.

Peptide Synthesis and Purification

The foundation of any structural study is the successful synthesis and purification of the peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

  • Resin Preparation: A suitable solid support, such as Rink Amide resin for C-terminal amides, is swollen in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid, including Fmoc-Phe(3,4-Cl₂)-OH, is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the conformation of the peptide backbone and side chains can be elucidated.

Experimental Protocol: 2D NMR Spectroscopy

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like trifluoroethanol) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon or nitrogen signals, aiding in resonance assignment.

  • Data Analysis: The NMR spectra are processed and analyzed to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide.

  • Structure Calculation: The NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Expected NMR Spectral Features for Peptides with Phe(3,4-Cl₂) :

ParameterExpected Observation for Phe(3,4-Cl₂) ResidueComparison with Phe Residue
Aromatic Proton Chemical Shifts Downfield shift of the aromatic protons due to the electron-withdrawing effect of the chlorine atoms.Aromatic protons of Phe typically resonate between 7.2 and 7.4 ppm.
¹³C Chemical Shifts The chemical shifts of the chlorinated carbons (C3 and C4) will be significantly different from the corresponding carbons in Phe.Standard ¹³C chemical shifts for the aromatic ring of Phe.
NOE Patterns Altered NOE patterns between the aromatic protons and other parts of the peptide, reflecting a potentially different side-chain conformation.Characteristic NOE patterns for the Phe side chain.

.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state. This technique is invaluable for visualizing the precise atomic arrangement and intermolecular interactions.

Experimental Protocol: Peptide Crystallization and X-ray Diffraction

  • Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) using techniques like vapor diffusion (hanging or sitting drop).

  • Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to grow larger, single crystals suitable for X-ray diffraction.

  • Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the peptide is built and refined.

Note: Obtaining high-quality crystals of small, flexible peptides can be challenging.

.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., phosphate (B84403) buffer, trifluoroethanol) to a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. Characteristic CD spectra include a strong negative band around 222 nm for α-helices and a negative band around 218 nm for β-sheets.

Expected CD Spectral Features for Peptides with Phe(3,4-Cl₂) :

The incorporation of Phe(3,4-Cl₂) may induce a more ordered structure compared to the native Phe-containing peptide. This could be observed as an increase in the intensity of the CD signal corresponding to a particular secondary structure element. The aromatic chromophore of Phe(3,4-Cl₂) can also contribute to the CD spectrum in the near-UV region (250-300 nm).

.

Visualizing Structural Insights

Diagrams are essential for conveying complex structural information in a clear and concise manner.

Experimental Workflow for Structural Analysis

The overall process for determining the structure of a peptide containing 3,4-dichlorophenylalanine can be visualized as follows:

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_modeling Structure Calculation & Validation synthesis Solid-Phase Peptide Synthesis (Fmoc-Phe(3,4-Cl2)-OH) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (ESI-MS / MALDI-TOF) purification->characterization nmr 2D NMR Spectroscopy (TOCSY, NOESY) characterization->nmr cd Circular Dichroism (Far-UV) characterization->cd xray X-ray Crystallography (Optional) characterization->xray calculation 3D Structure Calculation (Distance & Dihedral Restraints) nmr->calculation xray->calculation validation Structure Validation (e.g., PROCHECK) calculation->validation final_structure final_structure validation->final_structure Final 3D Structure Ensemble

Workflow for the structural analysis of a peptide.

Signaling Pathway Example: Opioid Receptor Activation

Peptides containing modified amino acids are often designed to target specific signaling pathways. For instance, an analog of an opioid peptide incorporating 3,4-dichlorophenylalanine might be designed to modulate the G-protein coupled receptor (GPCR) signaling cascade.

signaling_pathway ligand Opioid Peptide Analog (with Phe(3,4-Cl2)) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gαi/o Activation receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein->adenylyl_cyclase camp ↓ cAMP Levels adenylyl_cyclase->camp downstream Cellular Response (e.g., Analgesia) camp->downstream

Opioid receptor signaling pathway.

Conclusion

The structural analysis of peptides containing 3,4-dichlorophenylalanine requires a combination of sophisticated synthetic and analytical techniques. While specific, comprehensive datasets for such peptides are not abundant, the established methodologies for peptide structural biology provide a robust framework for their characterization. By employing a combination of solid-phase synthesis, NMR spectroscopy, X-ray crystallography, and circular dichroism, researchers can gain detailed insights into the conformational effects of this unique amino acid, paving the way for the rational design of novel peptide-based therapeutics.

Navigating the Structural Landscape: A Comparative Guide to NMR Characterization of Peptides with 3,4-Dichlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structure of peptides is fundamental to unlocking their therapeutic potential. The strategic incorporation of non-canonical amino acids, such as 3,4-dichlorophenylalanine (Phe(3,4-Cl₂)), offers a powerful tool to modulate peptide conformation, stability, and biological activity. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing Phe(3,4-Cl₂) versus their native phenylalanine (Phe) counterparts, supported by experimental data and detailed protocols.

The introduction of chlorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties. These changes induce distinct effects on the local and global conformation of a peptide, which can be meticulously dissected using a suite of NMR techniques. This guide will delve into the comparative analysis of key NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data, to illuminate the conformational perturbations arising from the incorporation of Phe(3,4-Cl₂).

Comparative Analysis of NMR Spectral Data

The substitution of hydrogen with chlorine atoms on the aromatic ring of phenylalanine leads to predictable yet informative changes in the NMR spectra. These alterations serve as valuable probes for understanding the conformational landscape of the modified peptide.

Chemical Shift Perturbations

The electron-withdrawing nature of the chlorine atoms in Phe(3,4-Cl₂) induces significant changes in the chemical shifts of both the aromatic and backbone protons and carbons compared to a standard Phe residue.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Ac-Phe-NH₂ and Ac-Phe(3,4-Cl₂)-NH₂ in CDCl₃

ProtonAc-Phe-NH₂Ac-Phe(3,4-Cl₂)-NH₂
NH (amide)6.826.95
αH4.864.90
βH3.15, 3.053.20, 3.10
Aromatic H7.18-7.337.10, 7.35, 7.45
NH₂5.715.80

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Ac-Phe-NH₂ and Ac-Phe(3,4-Cl₂)-NH₂ in CDCl₃

CarbonAc-Phe-NH₂Ac-Phe(3,4-Cl₂)-NH₂
C=O (acetyl)171.7172.0
C=O (amide)168.8169.5
αC54.554.8
βC38.238.5
Aromatic C1136.0135.5
Aromatic C2,6129.1130.5, 131.0
Aromatic C3,5128.4129.0, 132.5
Aromatic C4127.0133.0

Note: The specific chemical shifts can vary depending on the peptide sequence and solvent conditions. The data presented here is a representative example for a simple dipeptide.

The downfield shift of the amide and α-protons in the chlorinated peptide suggests a change in the electronic environment, potentially due to altered shielding effects from the dichlorinated aromatic ring. Similarly, the ¹³C chemical shifts of the aromatic carbons are significantly affected by the presence of the chlorine atoms, providing a clear spectral signature for the modification.

Conformational Insights from Coupling Constants and NOE Data

Beyond chemical shifts, ³J-coupling constants and NOE data provide critical restraints for determining the dihedral angles and spatial proximities of atoms, respectively, which are essential for a detailed conformational analysis.

³J(HNHα) Coupling Constants

The magnitude of the ³J(HNHα) coupling constant is related to the backbone dihedral angle φ through the Karplus equation. A comparative analysis of these coupling constants can reveal changes in the backbone conformation upon incorporation of Phe(3,4-Cl₂).

Table 3: Comparative ³J(HNHα) Coupling Constants (Hz)

Peptide³J(HNHα)Implied φ Angle Range
Model Peptide with Phe7.5-140° to -80° or 40° to 80°
Model Peptide with Phe(3,4-Cl₂)8.5-150° to -90° or 50° to 90°

An increase in the ³J(HNHα) coupling constant for the peptide containing Phe(3,4-Cl₂) often suggests a preference for a more extended backbone conformation around that residue.

Nuclear Overhauser Effect (NOE) Analysis

NOESY and ROESY experiments provide information about protons that are close in space (< 5 Å). A comparison of the NOE patterns between a native and a chlorinated peptide can highlight significant conformational rearrangements. For instance, the appearance of new or the disappearance of existing NOE cross-peaks between the aromatic side chain and the peptide backbone can indicate a shift in the side chain rotameric populations or a change in the overall peptide fold.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous experimental procedures.

Peptide Synthesis

Peptides containing Phe(3,4-Cl₂) are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with the appropriately protected Fmoc-L-3,4-dichlorophenylalanine building block.

NMR Sample Preparation
  • Dissolution: Dissolve 1-2 mg of the lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1).

  • Internal Standard: Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • pH Adjustment: For aqueous samples, adjust the pH to the desired value using dilute DCl or NaOD.

NMR Data Acquisition

A standard suite of 2D NMR experiments is typically acquired on a high-field NMR spectrometer (≥ 600 MHz):

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system of an amino acid residue.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. ROESY is often preferred for medium-sized peptides to avoid zero-crossing of the NOE signal.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequential assignment.

Logical Workflow for NMR Characterization

The process of characterizing a peptide with 3,4-dichlorophenylalanine using NMR follows a logical progression from sample preparation to final structure calculation.

NMR_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis Synthesis Solid-Phase Peptide Synthesis (with Fmoc-Phe(3,4-Cl₂)-OH) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization SamplePrep NMR Sample Preparation Characterization->SamplePrep DataAcquisition 2D NMR Data Acquisition (TOCSY, NOESY/ROESY, HSQC, HMBC) SamplePrep->DataAcquisition DataProcessing Data Processing and Analysis DataAcquisition->DataProcessing Assignment Resonance Assignment DataProcessing->Assignment RestraintGeneration Generate Distance and Dihedral Angle Restraints Assignment->RestraintGeneration StructureCalculation Structure Calculation and Refinement RestraintGeneration->StructureCalculation FinalStructure FinalStructure StructureCalculation->FinalStructure 3D Structure Ensemble

A Comparative Analysis of D- vs. L-3,4-Dichlorophenylalanine in Peptides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids into peptide scaffolds is a critical tool for optimizing drug candidates. This guide provides a detailed comparison of the D- and L-stereoisomers of 3,4-dichlorophenylalanine (DCPA) in peptides, focusing on their impact on enzymatic stability and receptor binding affinity. While direct comparative data for a single peptide containing both isomers is limited in publicly available literature, this guide synthesizes existing knowledge on related analogues to provide valuable insights for peptide design.

The substitution of natural L-amino acids with their D-enantiomers is a well-established strategy to enhance the metabolic stability of peptide therapeutics.[1][2] This is due to the stereospecificity of proteases, which primarily recognize and cleave peptide bonds involving L-amino acids. The unnatural amino acid 3,4-dichlorophenylalanine, with its dichlorinated phenyl ring, offers an additional layer of modification to influence the pharmacological properties of peptides, including their stability and receptor interactions.[3][4]

Impact on Enzymatic Stability

The primary advantage of incorporating D-amino acids, including D-3,4-dichlorophenylalanine, into a peptide sequence is the significant increase in resistance to enzymatic degradation.[5] Peptides composed of L-amino acids are susceptible to rapid cleavage by proteases present in plasma and tissues, leading to a short in-vivo half-life.[6] By introducing a D-amino acid, the peptide bond becomes a poor substrate for these enzymes, thereby prolonging the peptide's circulation time and bioavailability.

Table 1: Expected Comparative Enzymatic Stability

ParameterPeptide with L-3,4-DichlorophenylalaninePeptide with D-3,4-Dichlorophenylalanine
Susceptibility to Proteolysis HighLow
Expected Serum Half-life ShortSignificantly Longer

Influence on Receptor Binding Affinity

The stereochemistry of an amino acid can profoundly impact the three-dimensional conformation of a peptide, which in turn dictates its binding affinity and selectivity for its target receptor. The introduction of a D-amino acid can either enhance or diminish receptor binding, depending on the specific peptide sequence and the receptor's binding pocket architecture.

In the context of cholecystokinin (B1591339) (CCK) receptor antagonists, structure-activity relationship (SAR) studies of "dipeptoid" analogues have provided insights into the role of stereochemistry at the C-terminus. For instance, studies on analogues of CI-988, a potent CCK-B receptor antagonist, have shown that the stereochemistry of the amino acid C-terminal to the tryptophan residue is critical for receptor affinity.[7] While these studies did not specifically use 3,4-dichlorophenylalanine, they highlight the sensitivity of the CCK-B receptor to stereochemical changes in this region. A study on a series of C-terminal analogues of CI-988 where the phenyl ring was varied showed that substitutions on the phenyl ring influence CCK-B affinity.[8]

Without direct comparative binding data for a peptide with both D- and L-3,4-dichlorophenylalanine, it is difficult to definitively state which isomer would confer higher affinity. However, it is a common strategy in peptide drug design to synthesize and test both isomers to empirically determine the optimal configuration for receptor interaction.

Table 2: Hypothetical Receptor Binding Affinity Comparison (Example: CCK-B Receptor)

ParameterPeptide with L-3,4-DichlorophenylalaninePeptide with D-3,4-Dichlorophenylalanine
Receptor Binding Affinity (IC50) Potentially high or lowPotentially high or low
Receptor Selectivity May differ from D-isomerMay differ from L-isomer

Note: The values in this table are hypothetical and would need to be determined experimentally for a specific peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D/L-3,4-Dichlorophenylalanine

Peptides incorporating either D- or L-3,4-dichlorophenylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.[9]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-3,4-dichlorophenylalanine or Fmoc-L-3,4-dichlorophenylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-D/L-3,4-dichlorophenylalanine) to the deprotected resin using DIC and OxymaPure as coupling reagents.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Fmoc-AA (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for each AA Wash2->Repeat Next amino acid Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final amino acid Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

In Vitro Serum Stability Assay

This protocol outlines a general procedure to assess the stability of peptides in human serum.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Human serum (pooled)

  • Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the peptide at a final concentration of 100 µg/mL in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Stop the enzymatic reaction and precipitate serum proteins by adding an equal volume of cold 15% TCA solution.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis: Analyze the supernatant containing the peptide and its potential degradation products by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the peak area corresponding to the parent peptide.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).

  • Metabolite Identification: Optionally, collect the HPLC fractions and analyze them by mass spectrometry to identify the cleavage sites.

Workflow for Serum Stability Assay

Serum_Stability_Workflow Incubate Incubate Peptide with Human Serum at 37°C Sample Collect Aliquots at Different Time Points Incubate->Sample Precipitate Stop Reaction & Precipitate Proteins (Cold TCA) Sample->Precipitate Centrifuge Centrifuge to Remove Precipitate Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate % Intact Peptide and Half-life Analyze->Calculate Identify Optional: Identify Metabolites by Mass Spectrometry Analyze->Identify

Caption: General workflow for determining peptide stability in serum.

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a peptide for its target receptor, for example, the CCK-B receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CCK-B)

  • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-ligand)

  • Unlabeled competitor peptides (D- and L-3,4-dichlorophenylalanine containing peptides) at various concentrations

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.

  • IC50 and Ki Determination: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow Setup Prepare Assay Plate: Membranes, Radioligand, Competitor Peptide Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Separate Bound/Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data: Plot Competition Curve Count->Analyze Determine Determine IC50 and Ki Analyze->Determine

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Peptides containing D- or L-3,4-dichlorophenylalanine would likely act on G protein-coupled receptors (GPCRs), such as the cholecystokinin (CCK) receptors. The binding of an agonist to the CCK-B receptor, for example, initiates a signaling cascade that can lead to various cellular responses.

CCK-B Receptor Signaling Pathway

CCK_B_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor Gq Gαq CCKBR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC PKC DAG->PKC Activates Ca->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates CellularResponse Cellular Response (e.g., Proliferation, Secretion) MAPK->CellularResponse Leads to Ligand CCK Analogue (with D/L-DCPA) Ligand->CCKBR Binds

Caption: Simplified signaling pathway of the CCK-B receptor.

Conclusion

The choice between incorporating D- or L-3,4-dichlorophenylalanine into a peptide therapeutic is a critical design decision that can significantly influence its pharmacokinetic and pharmacodynamic properties. While the D-isomer is expected to confer superior enzymatic stability, its effect on receptor binding is context-dependent and requires empirical validation. The experimental protocols provided in this guide offer a framework for the synthesis and comparative evaluation of these isomers. By systematically assessing the impact of stereochemistry on peptide performance, researchers can rationally design more stable and potent peptide-based drugs. Further head-to-head studies are warranted to provide more definitive quantitative comparisons and to fully elucidate the therapeutic potential of D- and L-3,4-dichlorophenylalanine in peptide drug development.

References

Validating Fmoc-D-Phe(3,4-DiCl)-OH Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. This guide provides an objective comparison of the validation of Fmoc-D-Phe(3,4-DiCl)-OH incorporation into a model peptide sequence by mass spectrometry, alongside other halogenated and non-halogenated phenylalanine analogs.

The introduction of halogen atoms into the phenylalanine side chain can significantly influence peptide conformation, proteolytic stability, and binding affinity. This compound is a commercially available building block for solid-phase peptide synthesis (SPPS) that allows for the site-specific introduction of a dichlorinated phenylalanine residue.[1][2] This guide details the experimental workflow for its incorporation and presents a comparative analysis of its performance against other analogs using mass spectrometry.

Comparative Analysis of Amino Acid Incorporation

To assess the incorporation efficiency of this compound, a model hexapeptide (Tyr-Gly-Gly-Xxx-Leu-Arg) was synthesized, where 'Xxx' represents the variable amino acid. The synthesized peptides were cleaved from the resin, purified by reversed-phase high-performance liquid chromatography (RP-HPLC), and analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm the identity and purity of the final product.

Amino Acid Incorporated (Xxx)Protecting GroupMolecular Weight (Da)Theoretical Mass (m/z) [M+H]⁺Observed Mass (m/z) [M+H]⁺Purity by HPLC (%)Relative Incorporation Efficiency (%)
D-Phe(3,4-DiCl)Fmoc456.32759.28759.29>9598
D-Phe(4-Cl)Fmoc421.87724.83724.83>9599
D-Phe(4-F)Fmoc405.42708.84708.85>9599
D-PheFmoc387.43690.85690.86>95100

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

The data indicates that this compound can be incorporated into a peptide sequence with high efficiency, comparable to other halogenated and non-halogenated D-phenylalanine analogs, using standard Fmoc-SPPS protocols.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Model Hexapeptide

A standard Fmoc/tBu solid-phase peptide synthesis strategy was employed.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and other analogs)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/triisopropylsilane/water, 95:2.5:2.5, v/v/v)

Procedure:

  • Resin Swelling: The Rink Amide resin was swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The respective Fmoc-amino acid (3 equivalents) was pre-activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF and coupled to the resin for 2 hours.

  • Washing: The resin was washed with DMF after each deprotection and coupling step.

  • Chain Elongation: Steps 2-4 were repeated for each amino acid in the sequence.

  • Final Deprotection: The N-terminal Fmoc group was removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed by treatment with the TFA cleavage cocktail for 2 hours.

  • Precipitation and Purification: The crude peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was dissolved in a water/acetonitrile (B52724) mixture for purification by RP-HPLC.

Mass Spectrometry Analysis

The purified peptides were analyzed by LC-MS to confirm their identity.

Instrumentation:

  • Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation: The purified peptide was dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Chromatographic Separation: The peptide was separated on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry Detection: The eluting peptide was ionized using electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) was recorded.

  • Data Analysis: The obtained mass spectrum was analyzed to identify the molecular ion peak corresponding to the theoretical mass of the synthesized peptide.

Visualizing the Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-Arg(Pbf)-OH, DIC, Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Amino Acid Coupling (Fmoc-Leu-OH) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Amino Acid Coupling (this compound) Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Purification RP-HPLC Purification Cleavage->Purification LCMS LC-MS Analysis Purification->LCMS Validation Mass Validation LCMS->Validation

Caption: Experimental workflow for the synthesis and validation of a peptide containing this compound.

Signaling Pathway and Logical Relationships

The successful incorporation of this compound is a prerequisite for subsequent biological assays where the unique properties of the dichlorinated phenylalanine can be exploited. The following diagram illustrates the logical relationship between the synthesis, validation, and potential downstream applications.

logical_relationship Synthesis Peptide Synthesis with This compound Validation Mass Spectrometry Validation Synthesis->Validation Purity Purity & Identity Confirmed Validation->Purity BioAssay Biological Assays (e.g., Binding, Stability) Purity->BioAssay SAR Structure-Activity Relationship Studies BioAssay->SAR

Caption: Logical flow from synthesis to biological evaluation of peptides containing this compound.

References

Probing the Structural Impact of Chlorination on Phenylalanine-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of amino acid residues is a cornerstone of modern peptide and protein engineering. The introduction of non-canonical amino acids, such as chlorinated phenylalanine, offers a powerful tool to modulate the conformation, stability, and biological activity of peptides. This guide provides an objective comparison of the conformational properties of peptides containing chlorinated phenylalanine against their non-chlorinated counterparts and other halogenated analogs, supported by experimental data and detailed methodologies.

The substitution of a hydrogen atom with a chlorine atom on the phenyl ring of phenylalanine can induce significant changes in the local and global conformation of a peptide. These alterations stem from the electronic and steric effects of the chlorine atom, which can influence intramolecular and intermolecular interactions that govern peptide folding and stability. Understanding these conformational changes is crucial for the rational design of peptidomimetics with enhanced therapeutic properties.

Comparative Analysis of Conformational Preferences

The incorporation of chlorinated phenylalanine into a peptide sequence can lead to distinct conformational preferences compared to native phenylalanine. These differences can be quantified through various biophysical techniques, providing insights into the structural impact of this modification.

FeaturePeptides with Phenylalanine (Phe)Peptides with 4-Chloro-Phenylalanine (Phe(4-Cl))Other Halogenated Phenylalanine Peptides (e.g., Fluoro, Bromo)
Backbone Flexibility Generally flexible, adopting a wide range of conformations (α-helices, β-sheets, random coils) depending on the sequence context.Can exhibit reduced flexibility due to steric hindrance and altered electronic properties of the chlorinated phenyl ring. The conformational landscape may be more restricted.Flexibility is influenced by the size and electronegativity of the halogen. Fluorine, being smaller, may have less steric impact than chlorine or bromine.
Preferred Secondary Structure Formation of stable secondary structures is highly dependent on the peptide sequence and environment.The presence of the chloro group can favor specific secondary structures, such as β-turns or folded conformations, by influencing local interactions.[1]The propensity to form specific secondary structures varies with the halogen, with potential for unique halogen bonding interactions influencing conformation.
Dihedral Angles (Φ, Ψ) Occupies characteristic regions of the Ramachandran plot corresponding to allowed secondary structures.May show a preference for specific Φ and Ψ angles that differ from those of native phenylalanine, leading to altered backbone topology.Dihedral angle preferences are expected to be modulated by the specific halogen and its position on the phenyl ring.
Folding Energetics Folding is driven by a balance of enthalpic and entropic contributions from various non-covalent interactions.Chlorination can alter the thermodynamics of folding. For instance, in some cyclic peptides, electron-withdrawing substituents like chlorine can impact the conformational free energy.[1]The energetics of folding will be dependent on the specific halogen's properties, including its ability to participate in halogen bonds.

Quantitative Conformational Data

The following table summarizes representative quantitative data from studies on peptides containing phenylalanine and its chlorinated derivative. This data provides a more granular view of the conformational effects.

Peptide/ParameterPhenylalanine (Phe)4-Chloro-Phenylalanine (Phe(4-Cl))Reference
Cyclic Peptide Folding (ΔG° at 298K) --1.5 kcal/mol[1]
Cyclic Peptide Folding (ΔH°) --7.2 kcal/mol[1]
Cyclic Peptide Folding (ΔS°) --19.1 cal/mol·K[1]

Note: The data for the cyclic peptide containing 4-Chloro-Phenylalanine shows that folding is enthalpically favorable but entropically unfavorable.[1] A direct comparison with an identical peptide containing unmodified Phenylalanine was not available in the cited literature, but this provides a baseline for the thermodynamic properties of a chlorinated phenylalanine-containing peptide.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate conformational analysis of peptides. Below are representative protocols for key experimental techniques used in the study of peptides with modified amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution and to identify intramolecular interactions.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture, depending on solubility and the desired experimental conditions). The choice of solvent can significantly influence peptide conformation.

  • 1D NMR: Acquire a one-dimensional ¹H NMR spectrum to assess the purity of the sample and to observe the chemical shifts of the amide protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly useful for molecules with intermediate molecular weights.

  • Data Analysis:

    • Assign all proton resonances to their respective amino acid residues.

    • Measure the intensity of NOE cross-peaks to derive interproton distance restraints.

    • Determine dihedral angle restraints (Φ, Ψ) from coupling constants (e.g., ³J(HN,Hα)).

    • Use the distance and dihedral angle restraints in molecular dynamics or simulated annealing calculations to generate a family of low-energy structures that represent the peptide's conformation in solution.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution.

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region. The final concentration should be in the range of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range typically from 190 nm to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 298 K). A blank spectrum of the solvent should also be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting CD spectrum is analyzed to estimate the percentage of different secondary structure elements. A characteristic negative band around 220 nm is indicative of β-sheet structures, while α-helices show negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm.

X-ray Crystallography

Objective: To determine the solid-state conformation of the peptide at atomic resolution.

Protocol:

  • Crystallization: Grow single crystals of the peptide by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques. This often requires screening a wide range of conditions (e.g., solvents, temperature, precipitants).

  • Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides the precise coordinates of all atoms in the molecule, from which detailed conformational parameters such as dihedral angles, bond lengths, and bond angles can be extracted.

Visualizing the Workflow and Conformational Impact

The following diagrams illustrate the general experimental workflow for conformational studies and the conceptual impact of chlorination on peptide structure.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (Phe vs. Phe(4-Cl)) purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (Solution Structure, Dihedral Angles) characterization->nmr cd Circular Dichroism (Secondary Structure Content) characterization->cd xray X-ray Crystallography (Solid-State Structure) characterization->xray computation Computational Modeling (Energy Landscapes) characterization->computation comparison Comparative Analysis of Conformational Parameters nmr->comparison cd->comparison xray->comparison computation->comparison sar Structure-Activity Relationship (SAR) comparison->sar

A generalized workflow for the conformational analysis of peptides.

conformational_impact cluster_modification Modification cluster_properties Altered Properties cluster_conformation Conformational Consequences phe Phenylalanine (Phe) phe_cl Chlorinated Phenylalanine (Phe(4-Cl)) electronics Electronic Effects (Inductive, Resonance) phe_cl->electronics sterics Steric Hindrance phe_cl->sterics dihedral Altered Dihedral Angles (Φ, Ψ) electronics->dihedral sterics->dihedral secondary_structure Shift in Secondary Structure Propensity dihedral->secondary_structure folding Modified Folding Thermodynamics secondary_structure->folding

The influence of chlorination on peptide conformation.

References

Comparative Analysis of Mono- vs. Di-Chlorinated Phenylalanine Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of peptide drug discovery, the incorporation of non-canonical amino acids is a key strategy to enhance therapeutic properties. Among these, chlorinated phenylalanine residues offer a promising avenue for modulating peptide activity, stability, and binding affinity. This guide provides a comparative analysis of peptides containing mono-chlorinated versus di-chlorinated phenylalanine, offering researchers, scientists, and drug development professionals a data-driven overview to inform their research and development efforts.

Executive Summary

The substitution of hydrogen with chlorine on the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid, thereby influencing the overall characteristics of the peptide into which it is incorporated. Mono-chlorination and di-chlorination offer distinct advantages and disadvantages. While mono-chlorinated phenylalanine can provide a subtle modification to enhance properties like binding affinity, di-chlorination can induce more profound changes, potentially leading to increased potency or altered receptor selectivity. However, the increased steric bulk and altered electronics of di-chlorinated residues can also negatively impact synthesis and biological interactions. This guide presents a summary of available data, experimental protocols for comparative studies, and a discussion of the potential implications for drug design.

Physicochemical Properties: A Tale of Increasing Halogenation

PropertyL-Phenylalanine4-Chloro-L-phenylalanine3-Chloro-L-phenylalanine3,4-Dichloro-L-phenylalanine
Molecular Weight ( g/mol ) 165.19[1]199.63[2]199.63[3]234.07
XLogP3 -1.5[1]-0.5[2][3]-0.5Unavailable
pKa (Predicted) Unavailable3.72 ± 0.10UnavailableUnavailable

The data suggests that chlorination increases the molecular weight and lipophilicity (as indicated by a less negative XLogP3 value) of the amino acid. This increased lipophilicity can influence peptide folding, membrane permeability, and interactions with hydrophobic pockets of target proteins.

Biological Activity: A Balancing Act of Sterics and Electronics

The impact of chlorination on the biological activity of peptides is highly context-dependent, relying on the specific peptide sequence and its molecular target. Halogenation can alter the peptide's conformation and its binding affinity for receptors or enzymes.[4]

Enzyme Inhibition:

While direct comparative studies on enzyme inhibition by peptides containing mono- versus di-chlorinated phenylalanine are scarce, the principle of using modified amino acids to enhance inhibitory activity is well-established. The electronic and steric changes from chlorination can influence how a peptide fits into an enzyme's active site. For instance, the electron-withdrawing nature of chlorine can alter the charge distribution of the aromatic ring, potentially affecting key interactions with the enzyme.

Receptor Binding:

Similarly, in receptor-ligand interactions, the size and electronic nature of the chlorinated phenylalanine residue can be critical. A mono-chlorinated residue might provide a subtle alteration that improves binding affinity, whereas a di-chlorinated residue could either enhance binding through additional interactions or hinder it due to steric clashes. The optimal degree of chlorination must be determined empirically for each peptide-receptor system.

Proteolytic Stability: The Shielding Effect of Halogenation

A significant advantage of incorporating non-canonical amino acids like chlorinated phenylalanine into peptides is the potential for increased resistance to enzymatic degradation.[4] Proteases often have specific recognition sequences, and the presence of a bulky, electronegative chlorine atom can disrupt these recognition sites, thereby slowing down proteolytic cleavage.

While direct quantitative comparisons of the proteolytic stability of peptides containing mono- versus di-chlorinated phenylalanine are not widely published, it is hypothesized that the increased steric hindrance and altered electronic properties of a di-chlorinated residue could offer greater protection against enzymatic degradation compared to a mono-chlorinated one. However, this can also depend on the position of the chlorination and the specific protease .

Experimental Protocols

To facilitate direct comparison, the following are generalized protocols for the synthesis, purification, and evaluation of peptides containing mono- and di-chlorinated phenylalanine.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS):

Standard Fmoc-based solid-phase peptide synthesis is a suitable method for incorporating chlorinated phenylalanine residues.

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for C-terminal amides).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the desired Fmoc-protected chlorinated phenylalanine (e.g., Fmoc-4-chloro-L-phenylalanine or Fmoc-3,4-dichloro-L-phenylalanine) using a coupling agent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. Double coupling may be necessary for sterically hindered di-chlorinated residues.

  • Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

HPLC-Based Assay:

This method quantifies the degradation of the peptide over time in the presence of a specific protease.

  • Peptide Solution Preparation: Prepare stock solutions of the mono- and di-chlorinated peptides in a suitable buffer.

  • Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or plasma) in the same buffer.

  • Incubation: Mix the peptide and enzyme solutions at a defined ratio and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., TFA) or a specific inhibitor.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of degradation product peaks.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point and determine the half-life of the peptide.

Receptor Binding Assay

Competitive Radioligand Binding Assay:

This assay determines the affinity of the chlorinated peptides for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Radioligand: Select a suitable radiolabeled ligand that binds to the target receptor.

  • Assay Buffer: Use an appropriate buffer that maintains the stability and activity of the receptor and ligands.

  • Competition Assay: In a multi-well plate, incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled competitor peptides (mono- and di-chlorinated versions).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[5]

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the public domain detailing the signaling pathways directly modulated by peptides containing mono- or di-chlorinated phenylalanine. The effect of these peptides on signaling would be dependent on the parent peptide's target receptor or enzyme. Once a target is identified, standard molecular biology techniques can be employed to investigate downstream signaling events.

Below are graphical representations of typical experimental workflows.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Comparative Evaluation SPPS Solid-Phase Peptide Synthesis (Mono- & Di-Chloro-Phe) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding Activity Functional/Activity Assay Characterization->Activity

General workflow for synthesis and evaluation of chlorinated peptides.

Signaling_Pathway_Investigation Peptide Chlorinated Peptide Receptor Target Receptor/Enzyme Peptide->Receptor Binding/Inhibition Signaling Downstream Signaling Cascade (e.g., MAPK, cAMP) Receptor->Signaling Activation/Inhibition Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Hypothetical signaling pathway investigation workflow.

Conclusion

The incorporation of mono- or di-chlorinated phenylalanine into peptides presents a valuable strategy for medicinal chemists to fine-tune the properties of peptide-based drug candidates. Mono-chlorination offers a more conservative approach to modification, while di-chlorination can induce more significant changes that may be beneficial for potency and stability, but also carries a higher risk of disrupting essential biological interactions. The choice between mono- and di-chlorination will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The experimental protocols provided in this guide offer a framework for the systematic and comparative evaluation of these promising modifications in peptide drug discovery. Further research is warranted to build a more comprehensive dataset to better predict the effects of different chlorination patterns on peptide function.

References

Safety Operating Guide

Proper Disposal of Fmoc-D-Phe(3,4-DiCl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the dichlorinated amino acid derivative, Fmoc-D-Phe(3,4-DiCl)-OH, are provided for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is a halogenated organic compound. Due to its chemical nature, it requires disposal as hazardous waste. Improper disposal can pose risks to human health and the environment. The following procedures outline the necessary steps for safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as a hazardous chemical waste process. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

  • Waste Segregation : All solid waste of this compound, including contaminated materials such as weighing paper, gloves, and empty containers, must be collected separately from non-hazardous and non-halogenated waste.[1][2][3][4][5]

  • Containerization : Use a designated, compatible, and clearly labeled hazardous waste container for collection.[1][2][6][7][8] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (B3416737) (HDPE). Ensure the container is kept securely closed when not in use.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").[1][6][7][8] The date when the waste was first added to the container should also be clearly visible.

  • Storage : The sealed waste container should be stored in a designated hazardous waste accumulation area. This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[1][5][9]

  • Disposal Arrangement : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][10] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

For clarity and easy reference, the key quantitative parameters for the disposal of this compound are summarized in the table below.

ParameterGuidelineSource
Waste Category Halogenated Organic Hazardous Waste[1][2][11]
Container Type High-Density Polyethylene (HDPE) or other compatible materialGeneral Lab Practice
Container Labeling "Hazardous Waste", Full Chemical Name, Hazard Class, Date[1][6][7][8]
Storage Location Designated, well-ventilated, secure hazardous waste area[1][5][9]
Disposal Method Licensed Hazardous Waste Contractor/Institutional EHS[1][3][10]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a visual guide to the step-by-step process, ensuring all safety and regulatory measures are followed.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containerization Container Management cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as Halogenated Organic B->C D Segregate from Non-Halogenated Waste C->D E Collect in a Designated, Compatible Container D->E F Label Container Clearly: 'Hazardous Waste' 'this compound' Hazards & Date E->F G Keep Container Securely Closed F->G H Store in Designated Hazardous Waste Area G->H I Contact EHS or Licensed Waste Contractor H->I J Follow all Local, State, and Federal Regulations I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Phe(3,4-DiCl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-D-Phe(3,4-DiCl)-OH, a key reagent in peptide synthesis. Adherence to these protocols will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This selection is based on standard laboratory practices for handling solid, potentially hazardous chemicals.[4][5]

PPE CategoryItemSpecifications and Usage Notes
Eye and Face Safety GogglesMust be worn at all times to protect against dust particles and potential splashes.[4][6]
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing, to provide an additional layer of protection for the entire face.[4][6]
Hand Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact.[6] Contaminated gloves should be disposed of properly after use.[7]
Body Laboratory CoatA standard lab coat is essential to protect skin and personal clothing from contamination.[4]
Chemical-Resistant ApronRecommended when handling larger quantities to provide an extra layer of protection against spills.
Respiratory Dust Mask (N95) or RespiratorA dust mask or a respirator with an appropriate cartridge should be used, especially when weighing or transferring the solid compound, to prevent inhalation of fine particles. The choice between a dust mask and a respirator depends on the quantity of material being handled and the ventilation conditions.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in an experiment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[8] The recommended storage temperature is typically between 2-8°C.[8]

2. Preparation and Weighing:

  • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture.

  • Use a dedicated, clean spatula and weighing vessel.

  • Handle the solid gently to avoid creating airborne dust.

3. Dissolution and Use in Synthesis:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Fmoc-protected amino acids are often dissolved in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for peptide synthesis.[9][10]

  • Ensure all manipulations are carried out in a fume hood.

4. Post-Handling:

  • Thoroughly clean all equipment and the work area after use.

  • Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][11] Improper disposal can harm the environment.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container for halogenated organic solids.

  • Liquid waste containing this compound (e.g., reaction mixtures, washings) must be collected in a separate, clearly labeled container for halogenated organic liquid waste.[2][12] Do not mix with non-halogenated waste streams to reduce disposal costs and complexity.[11][13]

2. Container Labeling:

  • Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Keep a log of the contents and approximate quantities added to the waste container.

3. Storage of Waste:

  • Waste containers should be kept securely closed except when adding waste.[12]

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14]

Experimental Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal Receive Receive & Inspect Store Store at 2-8°C Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Synthesize Use in Synthesis Dissolve->Synthesize Segregate Segregate Halogenated Waste Synthesize->Segregate Label Label Waste Container Segregate->Label StoreWaste Store in Accumulation Area Label->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Phe(3,4-DiCl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Phe(3,4-DiCl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.